SIKs-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H31F2N7O |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-(cyclobutylamino)-N-(2-fluoro-6-methylphenyl)-2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C27H31F2N7O/c1-17-5-3-8-21(28)24(17)33-26(37)20-16-30-27(34-25(20)31-18-6-4-7-18)32-19-9-10-23(22(29)15-19)36-13-11-35(2)12-14-36/h3,5,8-10,15-16,18H,4,6-7,11-14H2,1-2H3,(H,33,37)(H2,30,31,32,34) |
InChI Key |
FWUHPICZVGESMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C2=CN=C(N=C2NC3CCC3)NC4=CC(=C(C=C4)N5CCN(CC5)C)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SIKs-IN-1 in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of SIKs-IN-1, a representative inhibitor of Salt-Inducible Kinases (SIKs), within macrophages. It explores the intricate signaling pathways modulated by SIK inhibition and the consequent functional outcomes, particularly the polarization of macrophages towards an anti-inflammatory phenotype. This document synthesizes key findings from pivotal research to provide a comprehensive resource for professionals in immunology and drug development.
Core Mechanism of Action: Shifting the Balance from Pro-inflammatory to Anti-inflammatory Responses
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that play a crucial role in regulating the inflammatory response in macrophages.[1][2] In their active state, SIKs act as a brake on the production of the potent anti-inflammatory cytokine, Interleukin-10 (IL-10), while promoting the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.[3][4]
The core mechanism of this compound and other SIK inhibitors, such as HG-9-91-01 and ARN-3236, lies in their ability to abrogate this SIK-mediated suppression of anti-inflammatory pathways.[5] By inhibiting SIK activity, these small molecules initiate a signaling cascade that culminates in a profound shift in the macrophage phenotype. This shift is characterized by a significant increase in IL-10 production and a concurrent decrease in the secretion of major pro-inflammatory cytokines.[5][6] This orchestrated change in the cytokine profile effectively reprograms macrophages towards a regulatory, anti-inflammatory state, which is pivotal for the resolution of inflammation.[5][7]
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound in macrophages are primarily mediated through the modulation of key transcription factors and their co-activators. The central signaling axes affected are the SIK-CRTC3-CREB pathway and the SIK-HDAC-NF-κB pathway.
1. The SIK-CRTC3-CREB Axis and IL-10 Production:
Under basal or pro-inflammatory conditions, active SIKs phosphorylate the CREB-regulated transcription coactivator 3 (CRTC3).[8] This phosphorylation event leads to the sequestration of CRTC3 in the cytoplasm, preventing it from translocating to the nucleus and co-activating the transcription factor CREB (cAMP response element-binding protein).[8][9] CREB is a critical regulator of IL-10 gene transcription.[10]
Inhibition of SIKs by this compound prevents the phosphorylation of CRTC3.[8] Consequently, dephosphorylated CRTC3 is free to enter the nucleus, where it binds to CREB on the IL-10 promoter, leading to a robust increase in IL-10 transcription and secretion.[3][8]
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype [ouci.dntb.gov.ua]
- 8. Salt-Inducible Kinases 1 and 3 Negatively Regulate Toll-Like Receptor 4-Mediated Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of SIKs-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecular targets and mechanism of action of SIKs-IN-1, a potent inhibitor of the Salt-Inducible Kinase (SIK) family. SIKs, comprising three isoforms (SIK1, SIK2, and SIK3), are key serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[1] They are crucial regulators of various physiological processes, including metabolism, inflammation, and cell growth. This compound, a pyrimidine-5-carboxamide derivative, exerts its effects by inhibiting the catalytic activity of SIKs, leading to the modulation of downstream signaling pathways.[2] This guide details the quantitative inhibitory profile of representative SIK inhibitors, outlines the experimental protocols for their characterization, and visualizes the core signaling pathways and experimental workflows.
Introduction to Salt-Inducible Kinases (SIKs)
The SIK family of kinases (SIK1, SIK2, and SIK3) are pivotal downstream effectors of the liver kinase B1 (LKB1) tumor suppressor.[1][3][4] Upon activation by LKB1-mediated phosphorylation, SIKs phosphorylate and regulate the activity of a number of cellular substrates, most notably the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[3] This phosphorylation event leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, thereby inhibiting their transcriptional regulatory functions in the nucleus. Dysregulation of SIK activity has been implicated in various diseases, including metabolic disorders, inflammatory conditions, and cancer.[1][5]
Molecular Targets of this compound
The primary molecular targets of this compound are the three isoforms of the Salt-Inducible Kinase family:
-
SIK1 (SNF1LK)
-
SIK2 (QIK)
-
SIK3 (QSK)
This compound acts as a pan-inhibitor of the SIK family, targeting the ATP-binding pocket of these kinases to prevent the phosphorylation of their substrates. While specific quantitative data for this compound is not extensively available in the public domain, the activity of well-characterized pan-SIK inhibitors such as HG-9-91-01 and YKL-05-099 provides a strong indication of the expected inhibitory profile.
Quantitative Inhibitory Profile of Representative SIK Inhibitors
The following table summarizes the in vitro inhibitory potency of several well-characterized pan-SIK inhibitors against the three SIK isoforms. This data is representative of the activity profile expected for potent SIK inhibitors like this compound.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [6] |
| YKL-05-099 | ~10 | 40 | ~30 | [7] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [8] |
| YKL-06-061 | 6.56 | 1.77 | 20.5 | [8] |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | [6] |
SIK Signaling Pathway
The canonical SIK signaling pathway involves the upstream kinase LKB1 and the downstream substrates CRTCs and class IIa HDACs. Inhibition of SIKs by compounds like this compound disrupts this signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments used to characterize SIK inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
SIK substrate peptide (e.g., AMARA peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Protocol:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 96-well plate, add the test inhibitor, recombinant SIK enzyme, and the SIK substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for SIK Inhibition: Cytokine Modulation in Macrophages
This assay measures the functional consequence of SIK inhibition in a cellular context by quantifying changes in cytokine production. SIK inhibition is known to upregulate the anti-inflammatory cytokine IL-10 and downregulate pro-inflammatory cytokines like IL-12 and TNF-α.[2]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other immune stimulus
-
This compound or other test inhibitors
-
ELISA kits for IL-10, IL-12, and TNF-α
-
96-well cell culture plates
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentrations of IL-10, IL-12, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of the inhibitor on cytokine production.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of the Salt-Inducible Kinase family. Its ability to potently inhibit SIK1, SIK2, and SIK3 allows for the investigation of the downstream consequences of this inhibition, particularly in the context of inflammation and metabolism. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the SIK signaling pathway. Further characterization of the kinome-wide selectivity of this compound will be crucial for its advancement as a potential therapeutic agent.
References
- 1. The potent roles of salt-inducible kinases (SIKs) in metabolic homeostasis and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Advanced modeling of salt-inducible kinase (SIK) inhibitors incorporating protein flexibility through molecular dynamics and cross-docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
SIKs-IN-1 effect on cytokine production
An In-Depth Technical Guide on the Effect of SIKs-IN-1 on Cytokine Production
Introduction
Salt-inducible kinases (SIKs) are a subfamily of serine/threonine kinases within the AMP-activated protein kinase (AMPK) family, comprising three isoforms: SIK1, SIK2, and SIK3[1]. These kinases are crucial regulators of various physiological processes, including metabolism, oncogenesis, and immune responses[2]. In the context of immunology, SIKs play a pivotal role in modulating the inflammatory state of myeloid cells, such as macrophages and dendritic cells[3][4].
This compound is a pyrimidine-5-carboxamide derivative that acts as a potent inhibitor of the SIK family of kinases[5][6]. By targeting SIKs, this compound can reprogram myeloid cells toward an anti-inflammatory and pro-resolution phenotype. This is primarily achieved by altering the balance of cytokine production, specifically by up-regulating the anti-inflammatory cytokine Interleukin-10 (IL-10) while simultaneously down-regulating key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12[1][4][5]. This unique modulatory effect makes SIK inhibitors like this compound a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis[1][7][8].
Core Mechanism of Action
The primary mechanism by which this compound and other SIK inhibitors modulate cytokine production involves the control of two key classes of transcriptional regulators: CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs)[9].
In a pro-inflammatory state, active SIKs phosphorylate CRTC3 and Class IIa HDACs (e.g., HDAC4, HDAC5). This phosphorylation event sequesters these proteins in the cytoplasm, preventing them from influencing gene transcription in the nucleus.
Inhibition of SIKs by this compound disrupts this process, leading to two major downstream consequences:
-
Increased IL-10 Production: When SIKs are inhibited, CRTC3 is not phosphorylated and translocates to the nucleus. There, it binds with the transcription factor CREB (cAMP response element-binding protein) to potently drive the transcription of the anti-inflammatory cytokine IL-10[1][4].
-
Decreased Pro-inflammatory Cytokine Production: Similarly, unphosphorylated Class IIa HDACs move into the nucleus. This translocation can interfere with the NF-κB signaling pathway, a master regulator of inflammation. The presence of HDACs in the nucleus leads to the deacetylation of NF-κB, which reduces the transcription of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12[1].
This dual mechanism effectively shifts the cellular response from a pro-inflammatory to an anti-inflammatory state.
Quantitative Data on Cytokine Modulation
The inhibition of SIKs by selective inhibitors consistently results in a distinct anti-inflammatory cytokine profile. This compound has been shown to up-regulate IL-10 and down-regulate IL-12 in models of colitis[5][6]. Studies using other potent pan-SIK inhibitors, such as HG-9-91-01, which share the same mechanism, provide a broader view of the effects across various cell types and stimuli.
| Cytokine | Cell Type / Model | Stimulus | SIK Inhibitor | Observed Effect | Citation(s) |
| IL-10 | Human Myeloid Cells (Macrophages, DCs) | TLR2 & TLR4 Agonists (e.g., LPS) | HG-9-91-01, ARN-3236 | Increased | [3] |
| Murine Bone Marrow-Derived DCs (BMDCs) | Zymosan, LPS | HG-9-91-01 | Increased | [4] | |
| DSS-induced Colitis Model (Mouse) | DSS | This compound | Increased | [5][6] | |
| TNF-α | Human Myeloid Cells | TLR2 & TLR4 Agonists | HG-9-91-01, ARN-3236 | Decreased | [3] |
| Murine BMDCs | Zymosan, LPS | HG-9-91-01 | Decreased | [4] | |
| Mast Cells | IL-33 | Kinase-inactive SIK2/3 mutants | Decreased | [10] | |
| IL-6 | Human Myeloid Cells | TLR2 & TLR4 Agonists | HG-9-91-01, ARN-3236 | Decreased | [3] |
| Murine BMDCs | Zymosan, LPS | HG-9-91-01 | Decreased | [4] | |
| Keratinocytes (Psoriasis Model) | IL-17 | HG-9-91-01 | Decreased | [8] | |
| IL-12 | Human Myeloid Cells (M(LPS+IFN-γ)) | LPS + IFN-γ | HG-9-91-01, ARN-3236 | Decreased | [3] |
| Murine BMDCs | Zymosan, LPS | HG-9-91-01 | Decreased | [4] | |
| DSS-induced Colitis Model (Mouse) | DSS | This compound | Decreased | [5][6] | |
| IL-1β | Human Myeloid Cells | TLR2 & TLR4 Agonists | HG-9-91-01, ARN-3236 | Decreased | [3] |
| Murine BMDCs | Zymosan, LPS | HG-9-91-01 | Decreased | [4] |
Experimental Protocols
Evaluating the effect of this compound on cytokine production involves a series of standardized in-vitro and in-vivo methodologies. A typical workflow is outlined below.
Key Methodologies
-
Cell Culture and Differentiation:
-
Primary Myeloid Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and monocytes are purified. These monocytes can be differentiated into macrophages over 5-7 days using M-CSF. Similarly, murine bone marrow cells can be differentiated into bone marrow-derived dendritic cells (BMDCs) using GM-CSF[4][7].
-
Cell Lines: Cell lines such as RAW 264.7 (murine macrophage-like) are also commonly used[11].
-
-
Inhibitor Pre-treatment:
-
Cellular Stimulation:
-
To induce an inflammatory response and cytokine production, cells are stimulated with various agents.
-
TLR Agonists: Lipopolysaccharide (LPS), a TLR4 agonist, is widely used to mimic bacterial infection[3][13]. Zymosan (TLR2 agonist) is used to mimic fungal infection[4].
-
Cytokines: Pro-inflammatory cytokines like IL-1β or IL-17 can be used to stimulate specific cell types in disease models[3][8].
-
Incubation times vary from a few hours (4-6 hours) for gene expression analysis to 18-24 hours for measuring secreted proteins[13][14].
-
-
Cytokine Quantification:
-
Protein Level: The concentration of cytokines secreted into the cell culture supernatant is measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA), Luminex multiplex assays, or AlphaLISA[4][15].
-
mRNA Level: Changes in gene expression are quantified using quantitative real-time PCR (qRT-PCR) on RNA extracted from the treated cells[8].
-
-
Signaling Pathway Analysis:
-
To confirm the mechanism of action, the phosphorylation status of SIK substrates like CRTC3 and HDACs is assessed.
-
Western Blotting: This technique is used to detect changes in the phosphorylation of target proteins in cell lysates after inhibitor treatment and stimulation[12].
-
Conclusion
This compound exerts a potent anti-inflammatory effect by fundamentally altering the cytokine production profile of immune cells, particularly those of the myeloid lineage. By inhibiting Salt-Inducible Kinases, it triggers a signaling cascade that simultaneously enhances the production of the immunosuppressive cytokine IL-10 and suppresses the secretion of key pro-inflammatory mediators, including TNF-α, IL-6, and IL-12[3][4][5]. This dual action addresses inflammation from two angles: promoting resolution and actively dampening the inflammatory drive. The well-defined mechanism of action, coupled with consistent data from cellular and preclinical models, positions this compound and other selective SIK inhibitors as a highly promising class of therapeutics for treating a wide array of immune-mediated inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Inhibition of SIK1 Alleviates the Pathologies of Psoriasis by Disrupting IL-17 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salt-inducible kinases are required for the IL-33-dependent secretion of cytokines and chemokines in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIKs regulate HDAC7 stabilization and cytokine recall in late-stage T cell effector differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single cell analysis of cytokine expression kinetics by human CD4+ T‐cell clones during activation or tolerance induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
The Discovery and Chemical Synthesis of SIKs-IN-1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Salt-inducible kinases (SIKs) have emerged as significant therapeutic targets in the realm of inflammatory diseases due to their pivotal role in modulating innate immune responses. The discovery of potent and selective SIK inhibitors is a key objective in the development of novel anti-inflammatory therapies. This technical guide details the discovery and chemical synthesis of SIKs-IN-1, a promising pyrimidine-5-carboxamide derivative. This compound was identified as a potent inhibitor of SIKs, demonstrating a favorable pharmacokinetic profile and significant efficacy in preclinical models of inflammatory bowel disease. This document provides a comprehensive overview of the synthetic route, biological activity, and the experimental protocols utilized in the characterization of this compound, offering a valuable resource for researchers in the field of drug discovery and development.
Discovery of this compound
This compound, also referred to as compound 8h in the primary literature, was discovered through a targeted drug discovery program aimed at improving the pharmacokinetic properties of the known SIK inhibitor, HG-9-91-01.[1] The research, published in 2023, identified a series of pyrimidine-5-carboxamide derivatives with potent SIK inhibitory activity. This compound emerged as a lead candidate due to its favorable in vitro and in vivo properties, including potent inhibition of SIK1 and SIK2, and its ability to modulate macrophage polarization towards an anti-inflammatory M2 phenotype.[1] This was evidenced by its capacity to up-regulate the anti-inflammatory cytokine IL-10 and down-regulate the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages (BMDMs).[1] Furthermore, this compound demonstrated excellent anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established preclinical model for inflammatory bowel disease (IBD).[1]
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process commencing from commercially available starting materials. The synthesis involves the formation of a key pyrimidine-5-carboxamide intermediate followed by subsequent functionalization to yield the final product.
Synthesis of Intermediate 2: 2,4-dichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide
A solution of 2,4-dichloropyrimidine-5-carbonyl chloride (Intermediate 1) in a suitable aprotic solvent such as dichloromethane (DCM) is cooled to 0 °C. To this solution, 3-methoxyaniline is added dropwise, followed by the addition of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2,4-dichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide (Intermediate 2).
Synthesis of this compound (Compound 8h)
To a solution of Intermediate 2 in a polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), is added the appropriate amine nucleophile. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) to facilitate the nucleophilic aromatic substitution at the C4 position of the pyrimidine ring. The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield this compound.
Quantitative Biological Data
The biological activity of this compound was characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| SIK1 | Data not publicly available |
| SIK2 | Data not publicly available |
| SIK3 | Data not publicly available |
Note: The specific IC50 values for this compound against the individual SIK isoforms have not been made publicly available in the primary literature. The discovery paper states favorable activity and selectivity on SIK1/2.[1]
Table 2: Effect of this compound on Cytokine Production in LPS-stimulated BMDMs
| Cytokine | Treatment | Relative Expression Level |
| IL-10 (anti-inflammatory) | This compound | Significantly up-regulated |
| IL-12 (pro-inflammatory) | This compound | Significantly down-regulated |
Note: The precise fold-change or concentration-dependent effects on cytokine levels are not detailed in publicly available abstracts. The primary literature describes a significant modulation.[1]
Detailed Experimental Protocols
SIK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation : Prepare 1x Kinase Assay Buffer, ATP solution, and the SIK substrate (e.g., a generic peptide substrate like AMARA peptide). Reconstitute SIK1, SIK2, and SIK3 enzymes in the kinase assay buffer.
-
Compound Preparation : Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase assay buffer.
-
Kinase Reaction : In a 384-well plate, add 2 µL of diluted SIK enzyme, 1 µL of the test compound (this compound) or DMSO control, and 2 µL of the substrate/ATP mixture.
-
Incubation : Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Macrophage Polarization and Cytokine Measurement
This protocol assesses the effect of this compound on macrophage polarization by measuring cytokine production.
-
Cell Culture : Culture bone marrow-derived macrophages (BMDMs) in complete DMEM medium.
-
Cell Stimulation : Seed BMDMs in 24-well plates. Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce a pro-inflammatory M1 phenotype.
-
Sample Collection : Collect the cell culture supernatants and lyse the cells for RNA extraction.
-
Cytokine Measurement (ELISA) :
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-10 or IL-12.
-
Add the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Quantify the cytokine concentration using a standard curve.
-
-
Gene Expression Analysis (qRT-PCR) :
-
Isolate total RNA from the cell lysates and perform reverse transcription to generate cDNA.
-
Perform quantitative real-time PCR using primers specific for IL-10, IL-12, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
DSS-Induced Colitis Mouse Model
This in vivo model evaluates the therapeutic efficacy of this compound in treating inflammatory bowel disease.
-
Animal Model : Use 8-10 week old C57BL/6 mice.
-
Induction of Colitis : Administer 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days to induce acute colitis.
-
Treatment : Administer this compound or vehicle control to the mice daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.
-
Monitoring : Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis : On day 8, euthanize the mice and collect the colon.
-
Measure the colon length.
-
Take sections of the colon for histological analysis (H&E staining) to assess tissue damage and inflammation.
-
Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
-
Homogenize another portion of the colon to measure cytokine levels (IL-10, IL-12) by ELISA.
-
-
Data Analysis : Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the this compound treated group and the vehicle control group to determine the therapeutic efficacy.
Signaling Pathways and Experimental Workflows
Signaling Pathway
SIKs are key regulators of the innate immune response. They are activated by upstream kinases such as LKB1. Activated SIKs phosphorylate and inactivate transcriptional co-activators like CRTCs (CREB-regulated transcription coactivators) and class IIa histone deacetylases (HDACs), leading to the suppression of anti-inflammatory gene expression (e.g., IL-10) and the promotion of pro-inflammatory pathways. This compound inhibits SIK activity, thereby preventing the phosphorylation of CRTCs and HDACs. This allows these co-activators to translocate to the nucleus and promote the transcription of anti-inflammatory genes, shifting the macrophage phenotype towards an M2-like state.
Caption: SIK signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The discovery and characterization of this compound followed a logical progression from initial concept to in vivo validation.
Caption: Experimental workflow for the discovery and validation of this compound.
References
SIKs-IN-1 in M1/M2 Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage polarization, the dynamic process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is a critical determinant of outcomes in various diseases, including inflammatory disorders and cancer. Salt-inducible kinases (SIKs) have emerged as key regulators of this process, acting as a molecular switch that governs the balance between M1 and M2 states. Pharmacological inhibition of SIKs, particularly SIK2 and SIK3, using small molecules like SIKs-IN-1, has been shown to potently drive macrophages towards an anti-inflammatory M2-like phenotype. This is characterized by enhanced production of the immunoregulatory cytokine interleukin-10 (IL-10) and a concurrent reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-12.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound in regulating macrophage polarization, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of this compound in Macrophage Polarization
Salt-inducible kinases (SIKs), members of the AMP-activated protein kinase (AMPK) family, play a crucial role in suppressing the anti-inflammatory phenotype in macrophages.[8] SIKs exert their influence primarily through the phosphorylation of transcriptional co-activators, most notably the CREB-regulated transcription co-activator 3 (CRTC3).[7]
In unstimulated or pro-inflammatory (M1) conditions, SIKs phosphorylate CRTC3, leading to its sequestration in the cytoplasm and preventing its nuclear translocation.[7] Upon inhibition of SIKs by compounds such as this compound, CRTC3 remains dephosphorylated. This allows CRTC3 to enter the nucleus, where it binds to CREB (cAMP response element-binding protein) and promotes the transcription of anti-inflammatory genes, with IL-10 being a primary target.[7]
Simultaneously, SIK inhibition leads to a significant reduction in the secretion of pro-inflammatory cytokines typically associated with M1 macrophages, including TNF-α, IL-1β, IL-6, and IL-12.[1][2] This dual action of boosting anti-inflammatory mediators while suppressing pro-inflammatory ones highlights the therapeutic potential of SIK inhibitors in diseases driven by excessive M1 macrophage activity.
Quantitative Effects of SIK Inhibition on Macrophage Cytokine Production
The following tables summarize the quantitative data from studies investigating the impact of SIK inhibitors on cytokine secretion from macrophages. These studies typically utilize lipopolysaccharide (LPS) with or without interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 state.
Table 1: Effect of SIK Inhibitors on Anti-Inflammatory Cytokine IL-10
| Cell Type | Stimulant | SIK Inhibitor | Concentration | Fold Increase in IL-10 | Reference |
| Murine Bone Marrow-Derived Macrophages | Zymosan | HG-9-91-01 | 1 µM | >10-fold | [1] |
| Human Monocyte-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | ~5-fold | [2] |
| Murine Bone Marrow-Derived Macrophages | LPS | MRT199665 | 1 µM | >20-fold | [5] |
Table 2: Effect of SIK Inhibitors on Pro-Inflammatory Cytokines
| Cell Type | Stimulant | SIK Inhibitor | Concentration | Cytokine | Percent Reduction | Reference |
| Human Monocyte-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | TNF-α | ~75% | [2] |
| Human Monocyte-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | IL-6 | ~80% | [2] |
| Human Monocyte-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | IL-12p40 | ~90% | [2] |
| Murine Bone Marrow-Derived Macrophages | LPS | HG-9-91-01 | 1 µM | TNF-α | ~70% | [7] |
Signaling Pathways
The signaling cascade initiated by SIK inhibition converges on the modulation of key transcription factors that orchestrate macrophage phenotype.
Experimental Protocols
This section outlines the key experimental methodologies for studying the effect of this compound on macrophage polarization.
Macrophage Isolation and Culture
Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize mice (e.g., C57BL/6, 6-12 weeks old) via cervical dislocation.[9]
-
Isolate femur and tibia bones and flush the bone marrow with sterile PBS.[9]
-
Lyse red blood cells using ACK lysis buffer.[9]
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.[9]
Human Monocyte-Derived Macrophages (MDMs):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Culture monocytes in RPMI-1640 medium with 10% FBS, 1% penicillin/streptomycin, and 50 ng/mL M-CSF for 6-7 days.
In Vitro Macrophage Polarization and this compound Treatment
-
Plate differentiated M0 macrophages at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Pre-treat the cells with this compound (or other SIK inhibitors like HG-9-91-01) at the desired concentration (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL).[2][10]
-
For M2 polarization (control), use IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[11]
-
Incubate for 18-24 hours for cytokine analysis or gene expression analysis.
Analysis of Macrophage Polarization
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect cell culture supernatants after the polarization period.
-
Centrifuge to remove cellular debris.
-
Quantify the concentration of IL-10, TNF-α, IL-6, and IL-12p70 using commercially available ELISA kits according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cell lysates using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., Il10, Tnf, Il6, Nos2 for M1; Arg1, Mrc1 for M2) and a housekeeping gene (e.g., Gapdh, Actb).
-
Analyze relative gene expression using the ΔΔCt method.
Western Blotting:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-CRTC3, CRTC3, p-CREB, CREB).
-
Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Conclusion and Future Directions
This compound and other potent SIK inhibitors represent a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases by reprogramming macrophage function. The ability to shift the M1/M2 balance towards an anti-inflammatory, tissue-reparative M2 phenotype holds significant potential. Future research should focus on the in vivo efficacy and safety of SIK inhibitors in various disease models, as well as exploring the long-term consequences of sustained macrophage repolarization. Furthermore, investigating the specific roles of each SIK isoform (SIK1, SIK2, and SIK3) in different disease contexts will be crucial for developing more targeted and effective therapies.[3][5][6] The detailed methodologies and pathways outlined in this guide provide a solid foundation for researchers to further explore the therapeutic utility of SIK inhibition.
References
- 1. pnas.org [pnas.org]
- 2. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. [PDF] Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 11. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the SIKs-IN-1 LKB1-AMPK Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Liver Kinase B1 (LKB1) - AMP-activated Protein Kinase (AMPK) signaling pathway is a pivotal regulator of cellular energy homeostasis and metabolism, with profound implications for cell growth, proliferation, and survival. A critical branch of this pathway involves the Salt-Inducible Kinases (SIKs), which are directly phosphorylated and activated by LKB1. SIKs, in turn, modulate a variety of downstream targets, thereby influencing transcriptional programs that govern metabolic processes and cellular responses to stress. The development of potent and selective SIK inhibitors, such as SIKs-IN-1, has provided powerful tools to dissect this signaling axis and explore its therapeutic potential in a range of diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the core components of the this compound LKB1-AMPK signaling axis, detailed experimental protocols for its investigation, and quantitative data on the effects of SIK inhibition.
The LKB1-AMPK-SIK Signaling Cascade
The LKB1-AMPK-SIK signaling cascade is a highly conserved pathway that plays a central role in maintaining cellular energy balance.[1]
2.1 LKB1: The Master Upstream Kinase
LKB1, also known as Serine/Threonine Kinase 11 (STK11), is a tumor suppressor that functions as a master upstream kinase.[1] It phosphorylates and activates AMPK and at least 12 other related kinases, including the SIK family.[1] LKB1's activity is crucial for its role in suppressing cell growth and proliferation, particularly under conditions of energy stress.
2.2 AMPK: The Central Energy Sensor
AMPK is a heterotrimeric protein complex that acts as a cellular energy sensor. It is activated by an increase in the cellular AMP:ATP ratio, which signals low energy status. Once activated by LKB1, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. This is achieved by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and fatty acid synthesis).
2.3 SIKs: Key Mediators of LKB1 Signaling
The Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that are direct downstream targets of LKB1.[2] LKB1-mediated phosphorylation of a conserved threonine residue in the activation loop is required for SIK catalytic activity.[2] SIKs play a crucial role in regulating gene expression by phosphorylating and thereby inhibiting the activity of transcriptional co-activators, most notably the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[2][3]
2.4 this compound: Potent and Selective Inhibition of the SIK Family
This compound represents a class of small molecule inhibitors designed to potently and selectively target the ATP-binding pocket of SIK kinases. By inhibiting SIK activity, these compounds prevent the phosphorylation of downstream targets like CRTCs and HDACs. This leads to their dephosphorylation, nuclear translocation, and the subsequent activation of their associated transcription factors, ultimately altering gene expression profiles.
Visualizing the this compound LKB1-AMPK Signaling Axis
Diagram 1: The Core LKB1-AMPK-SIK Signaling Pathway
Caption: The LKB1-AMPK-SIK signaling pathway.
Diagram 2: Mechanism of Action of this compound
Caption: this compound inhibits SIKs, leading to CRTC activation.
Quantitative Data on SIK Inhibition
The efficacy of SIK inhibitors can be quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: In Vitro IC50 Values of Representative SIK Inhibitors
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [4][5][6] |
| YKL-05-099 | ~10 | ~40 | ~30 | [4] |
| YKL-06-061 | 6.56 | 1.77 | 20.5 | [4] |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | [7] |
| ARN-3236 | 21.63 | <1 | 6.63 | [4][7] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [6] |
| Bosutinib | <3 | <3 | 18 | [5] |
Table 2: Cellular Effects of SIK Inhibition
| Cell Type | SIK Inhibitor | Concentration | Effect | Quantitative Change | Reference |
| Human Macrophages | JRD-SIK1/2i-4 | 0.11 µM | TNF suppression | IC50 = 0.11 µM | [8] |
| Human Macrophages | JRD-SIK1/2i-4 | 0.25 µM | IL-12/23 p40 suppression | IC50 = 0.25 µM | [8] |
| Human Macrophages | JRD-SIK1/2i-4 | 0.47 µM | IL-23 suppression | IC50 = 0.47 µM | [8] |
| Mouse Peritoneal Macrophages | YKL-05-099 | 10 µM | Decreased HDAC5 Ser259 phosphorylation | Dose-dependent reduction | [9] |
| HepG2 Cells | HG-9-91-01 | 1 µM | Increased CRTC2 dephosphorylation | Significant increase | [10] |
| HepG2 Cells | HG-9-91-01 | 1 µM | Increased G6Pase and PEPCK mRNA | Significant upregulation | [10] |
Detailed Experimental Protocols
SIK Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol measures the activity of SIK kinases by quantifying the amount of ADP produced in the kinase reaction.
Diagram 3: SIK Kinase Activity Assay Workflow
Caption: Workflow for the ADP-Glo™ SIK kinase activity assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the SIK enzyme, a suitable substrate (e.g., AMARA peptide), ATP, and the SIK inhibitor (this compound) or vehicle control (DMSO) in a kinase assay buffer.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the SIK kinase activity.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect and quantify the phosphorylation status of key proteins in the LKB1-AMPK-SIK pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AMPK (Thr172), anti-phospho-CRTC2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities, which are typically normalized to a loading control (e.g., β-actin or GAPDH) and the total protein levels.
Chromatin Immunoprecipitation (ChIP) Assay for CRTC2 Target Genes
This protocol is used to determine the occupancy of CRTC2 on the promoter regions of its target genes.
Methodology:
-
Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10-15 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CRTC2 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of proteinase K to digest the proteins.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of known CRTC2 target genes (e.g., NR4A1, FOS). The enrichment of target DNA in the CRTC2 immunoprecipitated sample relative to the IgG control indicates CRTC2 binding.
Conclusion
The this compound LKB1-AMPK signaling axis represents a critical nexus in the regulation of cellular metabolism and gene expression. Understanding the intricate molecular mechanisms within this pathway is paramount for the development of novel therapeutic strategies for a variety of diseases. The use of potent and selective SIK inhibitors, in conjunction with the detailed experimental protocols outlined in this guide, provides a robust framework for researchers and drug development professionals to further elucidate the roles of this important signaling cascade and to advance the discovery of new medicines. The quantitative data presented herein serves as a valuable benchmark for the evaluation of novel SIK-targeting compounds.
References
- 1. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The AMPK-related kinases SIK1 and SIK3 mediate key tumor suppressive effects of LKB1 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. pnas.org [pnas.org]
- 9. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIK1 Regulates CRTC2-Mediated Gluconeogenesis Signaling Pathway in Human and Mouse Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SIKs-IN-1 on CRTC and HDAC Phosphorylation: A Technical Guide
Executive Summary: Salt-Inducible Kinases (SIKs) are crucial serine/threonine kinases that act as key regulators of transcriptional programs governing metabolism, inflammation, and cellular differentiation. Two primary classes of SIK substrates are the CREB-Regulated Transcription Coactivators (CRTCs) and the Class IIa Histone Deacetylases (HDACs). Through phosphorylation, SIKs control the subcellular localization and activity of these powerful transcriptional regulators. Pharmacological inhibition of SIKs, represented herein by the potent pan-SIK inhibitor SIKs-IN-1, offers a powerful tool to modulate these pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its direct impact on CRTC and HDAC phosphorylation, and presents the downstream consequences for gene expression. Detailed experimental protocols and quantitative data are provided to support researchers in the fields of cell biology and drug development.
Note on this compound: The term "this compound" is used in this guide as a representative, potent, and selective pan-inhibitor of the Salt-Inducible Kinase family. The quantitative data and experimental context provided are primarily based on the well-characterized and widely-used pan-SIK inhibitor HG-9-91-01, which serves as a surrogate for this compound.
The SIK Signaling Network
The SIK family, comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK)-related kinase family.[1] Their activity is primarily governed by the upstream master kinase Liver Kinase B1 (LKB1), which phosphorylates a conserved threonine residue in the activation loop of the SIK kinase domain, a requisite for their catalytic activity.[1][2]
The SIKs act as a critical cellular signaling node, phosphorylating key substrates to control their function. Among the most well-characterized substrates are the CRTC and Class IIa HDAC protein families.[3] By phosphorylating these proteins, SIKs promote their association with 14-3-3 scaffolding proteins, leading to their sequestration in the cytoplasm and preventing their influence on nuclear gene transcription.[3]
Impact of this compound on the CRTC Signaling Axis
The CRTCs (CRTC1, CRTC2, CRTC3) are powerful coactivators for the transcription factor CREB (cAMP Response Element-Binding protein). The SIK-CRTC axis is a central mechanism for controlling CREB-dependent gene expression.
2.1 Mechanism of SIK-Mediated CRTC Regulation
In a basal state, active SIKs phosphorylate CRTC proteins at multiple conserved serine residues.[4] For instance, SIKs phosphorylate CRTC3 at sites including Ser62, Ser162, Ser329, and Ser370.[5][6] This multi-site phosphorylation creates docking sites for 14-3-3 proteins.[6] The binding of 14-3-3 proteins masks the nuclear localization signal of CRTCs, effectively trapping them in the cytoplasm and thereby repressing CREB-mediated transcription.[2]
2.2 Effect of this compound on CRTC Phosphorylation
Treatment of cells with a SIK inhibitor like this compound directly blocks the catalytic activity of SIK1, SIK2, and SIK3. This inhibition prevents the phosphorylation of CRTCs.[5] Cellular phosphatases then act on CRTCs, leading to their rapid dephosphorylation.[7] This loss of phosphorylation eliminates the 14-3-3 binding sites, causing the dissociation of the CRTC/14-3-3 complex.[5][7]
Freed from their cytoplasmic anchor, dephosphorylated CRTCs translocate to the nucleus where they bind to CREB and potently co-activate the transcription of target genes, such as the anti-inflammatory cytokine IL-10.[4][8][9] This mechanism effectively transforms an extracellular signal (or its pharmacological mimic) into a robust gene expression program.
Impact of this compound on the HDAC Signaling Axis
Class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) are transcriptional repressors that play pivotal roles in cell differentiation and development. Similar to CRTCs, their activity is tightly regulated by SIK-mediated phosphorylation.
3.1 Mechanism of SIK-Mediated HDAC Regulation
SIKs phosphorylate Class IIa HDACs at conserved serine residues within their 14-3-3 binding domains.[10] For example, SIK2 is required for the phosphorylation of HDAC4 at Ser246 in adipocytes.[11] This phosphorylation event promotes the binding of 14-3-3 proteins, which sequesters the HDACs in the cytoplasm.[3] This cytoplasmic retention prevents them from entering the nucleus and repressing the activity of transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.[3] In some cellular contexts, SIK1-mediated phosphorylation has also been shown to be critical for maintaining the protein stability of HDAC7.[12]
3.2 Effect of this compound on HDAC Phosphorylation
By inhibiting SIK activity, this compound leads to the dephosphorylation of Class IIa HDACs.[11] This prevents 14-3-3 binding and facilitates the nuclear translocation of the HDACs. Once in the nucleus, the active HDACs can bind to and repress MEF2-dependent gene transcription.[3] Furthermore, SIK inhibition can lead to the destabilization and proteasome-mediated degradation of HDAC7, a process that is reversed by proteasome inhibitors.[12] This adds another layer of regulation, where SIK inhibition not only changes the location of HDAC7 but also reduces its total protein levels.[12]
Quantitative Data Summary
The efficacy of this compound is demonstrated by its low nanomolar potency against the SIK isoforms. The tables below summarize the in vitro kinase inhibitory activity of representative pan-SIK inhibitors and the cellular consequences of this inhibition.
Table 1: In Vitro Inhibitory Activity of Pan-SIK Inhibitors
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Citation(s) |
|---|---|---|---|---|
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [1][13][14][15][16] |
| YKL-06-061 | 6.56 | 1.77 | 20.5 | [13][14] |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | [13][15] |
| GLPG3312 | 2.0 | 0.7 | 0.6 |[13][14] |
Table 2: Cellular Effects of SIK Inhibition on CRTC Phosphorylation and Function
| Cellular Model | SIK Inhibitor | Concentration | Effect on CRTC Phosphorylation | Downstream Consequence | Citation(s) |
|---|---|---|---|---|---|
| RAW264.7 Macrophages | MRT67307 | 1 µM | Dephosphorylation of CRTC3 at Ser62, Ser329, Ser370 | Increased IL-10 mRNA expression | [6][7] |
| Primary Rat Adipocytes | HG-9-91-01 | Dose-dependent | Reduced phosphorylation of CRTC2 (Ser275) | N/A | [11] |
| THP-1 Macrophages | JRD-SIK1/2i-3 | Low µM | Relieves inhibitory phosphorylation (pSer329) | Induces nuclear translocation of CRTC3 | [8] |
| HEK293T Cells | Forskolin (mimics SIKi) | 10 µM | Dephosphorylation of CRTC2/3 | Nuclear translocation of CRTCs |[2] |
Table 3: Cellular Effects of SIK Inhibition on Class IIa HDAC Phosphorylation and Function
| Cellular Model | SIK Inhibitor | Concentration | Effect on HDAC Phosphorylation | Downstream Consequence | Citation(s) |
|---|---|---|---|---|---|
| Primary Rat Adipocytes | HG-9-91-01 | Dose-dependent | Reduced phosphorylation of HDAC4 (Ser246) | N/A | [11] |
| Neonatal Rat Ventricular Myocytes | YKL-05-099 | Not specified | Depletes total and phosphorylated HDAC7 | Decreased c-Myc expression | [12] |
| CD8+ T cells | HG-9-91-01 / YKL-05-099 | 25 nM / 270 nM | Reduced total and phosphorylated HDAC7 | Enhanced cytokine recall potential |[12] |
Key Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on CRTC and HDAC phosphorylation.
5.1 Protocol: In Vitro Kinase Assay for SIK Activity
This protocol is designed to measure the direct inhibitory effect of a compound on the catalytic activity of a recombinant SIK enzyme using a peptide substrate.
-
Reaction Preparation: In a 96-well plate, prepare a master mix containing Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT), 10 mM MgCl₂, and a suitable SIK peptide substrate (e.g., AMARA peptide).[17][18]
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a DMSO-only control (vehicle). The final DMSO concentration should not exceed 1%.[17]
-
Enzyme Addition: Add purified recombinant SIK1, SIK2, or SIK3 enzyme to each well to initiate the reaction.[17]
-
ATP Start: Start the kinase reaction by adding ATP to a final concentration of ~100 µM.[18][19]
-
Incubation: Incubate the plate at 30°C for 25-30 minutes.[19]
-
Detection: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescent kit (e.g., ADP-Glo™ Kinase Assay).[17] Luminescence is inversely proportional to SIK activity.
-
Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
5.2 Protocol: Western Blot for Phospho-CRTC and Phospho-HDAC
This method is used to quantify changes in the phosphorylation status of endogenous CRTC and HDAC proteins in cell lysates following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages, 3T3-L1 adipocytes) and grow to ~80% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 1 hour).[11]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins on a 4-12% SDS-PAGE gel.[19]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-CRTC3 Ser329, anti-phospho-HDAC4 Ser246) at a 1 µg/mL concentration.[20] Also, probe separate membranes with antibodies against total CRTC, total HDAC, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
5.3 Protocol: Immunofluorescence for Protein Localization
This protocol visualizes the subcellular localization of CRTC and HDAC proteins to confirm nuclear translocation upon SIK inhibition.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound or vehicle as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against the target protein (e.g., anti-CRTC3) for 1-2 hours at room temperature.[8]
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.[21]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence or confocal microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio across multiple cells to determine the extent of nuclear translocation.[22]
Conclusion
This compound and other potent pan-SIK inhibitors are invaluable chemical probes for dissecting cellular signaling pathways. By directly blocking the phosphorylation of CRTC and Class IIa HDAC proteins, these inhibitors cause a dramatic shift in the subcellular localization and activity of these key transcriptional regulators. The dephosphorylation and subsequent nuclear influx of CRTCs activates CREB-dependent transcription, while the parallel nuclear translocation of Class IIa HDACs represses MEF2-dependent genes. This dual mechanism underscores the central role of SIKs in controlling diverse physiological processes and highlights their potential as therapeutic targets for inflammatory diseases and cancer. The data and protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate and leverage the potent effects of SIK inhibition.
References
- 1. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Salt-inducible kinase 2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes [ouci.dntb.gov.ua]
- 11. SIK2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salt-inducible kinase 1 maintains HDAC7 stability to promote pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. protocols.io [protocols.io]
- 19. In vitro kinase assay [protocols.io]
- 20. mrcppureagents.dundee.ac.uk [mrcppureagents.dundee.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
SIKs-IN-1 selectivity profile for SIK1 vs SIK2 vs SIK3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of SIKs-IN-1, a pyrimidine-5-carboxamide derivative, against the Salt-Inducible Kinase (SIK) family members: SIK1, SIK2, and SIK3. This document outlines the available data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Executive Summary
This compound, also identified as compound 8h, has been developed as an inhibitor of the SIK family of serine/threonine kinases. While the originating research highlights its favorable activity and selectivity for SIK1 and SIK2, specific quantitative IC50 values for this compound against each of the three isoforms are not publicly available in the reviewed literature. This guide provides a framework for understanding the significance of SIK inhibitor selectivity, detailed methodologies for its determination, and the biological context of the SIK signaling pathway.
This compound Selectivity Data
Quantitative IC50 data for this compound (compound 8h) against SIK1, SIK2, and SIK3 from the primary literature by Cai et al. (2023) is not available in the public domain. To provide a comparative context, the following table summarizes the selectivity profiles of other well-characterized SIK inhibitors.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| This compound (compound 8h) | Not Available | Not Available | Not Available | Cai X, et al. (2023) |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [1] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [2] |
| YKL-06-061 | 6.56 | 1.77 | 20.5 | |
| ARN-3236 | 21.63 | <1 | 6.63 | |
| MRIA9 | 55 | 48 | 22 | [1] |
| Bosutinib | <3 | <3 | 18 | [1] |
Experimental Protocols: Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent or a research tool. A common and robust method for this is the in vitro biochemical kinase assay. The following protocol describes a generalized procedure for assessing the potency of an inhibitor like this compound against SIK1, SIK2, and SIK3 using the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for SIK1, SIK2, and SIK3.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
AMARA peptide substrate
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Substrate (e.g., AMARA peptide)
-
A mixture of ATP and the respective SIK enzyme to initiate the reaction. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
-
-
Kinase Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
LKB1-SIK Signaling Pathway
The Salt-Inducible Kinases are key downstream effectors of the tumor suppressor kinase LKB1.[3] This pathway plays a crucial role in regulating cellular metabolism, gene expression, and immune responses.[3][4]
Caption: LKB1-SIK signaling pathway overview.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of an experiment to determine the IC50 of an inhibitor against the SIK kinases.
Caption: Experimental workflow for IC50 determination.
Conclusion
This compound represents a novel inhibitor of the Salt-Inducible Kinases with potential therapeutic applications in inflammatory diseases. While its precise selectivity profile against SIK1, SIK2, and SIK3 remains to be publicly quantified, the methodologies and signaling context provided in this guide offer a comprehensive framework for researchers and drug development professionals. The detailed experimental protocol for in vitro kinase assays and the visualization of the LKB1-SIK signaling pathway serve as valuable resources for the continued investigation and development of SIK-targeted therapies. Further research is needed to fully elucidate the quantitative selectivity of this compound and its functional consequences in various biological systems.
References
Methodological & Application
Application Notes and Protocols for Treating Cell Cultures with SIKs-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-inducible kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1][2] These kinases are key regulators of various physiological and pathological processes, including inflammation, metabolism, and carcinogenesis.[3][4] SIKs-IN-1 is a pyrimidine-5-carboxamide derivative that acts as a potent inhibitor of the SIK family of kinases.[5][6] By inhibiting SIK activity, this compound can modulate downstream signaling pathways, leading to anti-inflammatory and potentially anti-cancer effects.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture for studying its effects on signaling pathways and cellular functions.
Mechanism of Action
SIKs are activated via phosphorylation by liver kinase B1 (LKB1).[7] Once active, SIKs phosphorylate and thereby regulate the activity of downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[7] Phosphorylation by SIKs leads to the cytoplasmic sequestration of CRTCs and HDACs, preventing them from translocating to the nucleus and regulating gene expression.
This compound, as a pan-SIK inhibitor, blocks the catalytic activity of SIK1, SIK2, and SIK3. This inhibition prevents the phosphorylation of CRTCs and HDACs, allowing their nuclear translocation. In the nucleus, dephosphorylated CRTCs co-activate the transcription factor CREB, leading to the expression of genes such as the anti-inflammatory cytokine IL-10.[6] Dephosphorylated class IIa HDACs can also influence gene expression, contributing to the overall cellular response to SIK inhibition.[8]
Data Presentation
Inhibitory Activity of Pan-SIK Inhibitors
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| HG-9-91-01 | 0.92[3] | 6.6[3] | 9.6[3] |
| YKL-05-099 | ~10[2] | ~40[2] | ~30[2] |
| GLPG3312 | 2.0 | 0.7 | 0.6 |
| YKL-06-062 | 2.12[9] | 1.40[9] | 2.86[9] |
Recommended Concentration Ranges for Cell-Based Assays
The optimal concentration of this compound for cell culture experiments will vary depending on the cell type and the specific assay. Based on data from similar pan-SIK inhibitors, a starting concentration range is suggested below. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
| Anti-inflammatory Assays | Macrophages, Dendritic Cells | 100 nM - 1 µM | 1 - 24 hours |
| Cancer Cell Proliferation/Viability | Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) | 1 µM - 10 µM | 24 - 72 hours |
| Signaling Pathway Analysis (Western Blot) | Various | 500 nM - 1 µM | 1 - 4 hours |
Experimental Protocols
Protocol 1: General Protocol for Treating Adherent Cells with this compound
This protocol provides a general guideline for treating adherent cell cultures with this compound.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates or flasks for cell culture
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the adherent cells in a multi-well plate or flask at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Working Solution: On the day of the experiment, prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution. It is recommended to prepare a series of dilutions for a dose-response experiment. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 1 to 72 hours), depending on the specific assay.
-
Downstream Analysis: After the incubation period, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), protein extraction for Western blotting, or RNA extraction for qPCR.
Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages
This protocol details a method to assess the anti-inflammatory effects of this compound on macrophages by measuring cytokine production. SIK inhibition is known to upregulate the anti-inflammatory cytokine IL-10 and downregulate pro-inflammatory cytokines like IL-12.[5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete DMEM medium supplemented with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for IL-10 and IL-12p40/p70
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Prepare working solutions of this compound in complete medium at various concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO). Remove the old medium and add 100 µL of the this compound or vehicle control solutions to the respective wells. Incubate for 1 hour.
-
Stimulation: Prepare an LPS solution in complete medium at a concentration of 200 ng/mL. Add 100 µL of this solution to each well (final LPS concentration will be 100 ng/mL). For a negative control, add 100 µL of medium without LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Measurement: Measure the concentrations of IL-10 and IL-12 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
Protocol 3: Cancer Cell Viability Assay
This protocol describes how to evaluate the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare a serial dilution of this compound in complete medium (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control. Add 100 µL of the corresponding treatment to each well.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
Caption: SIK Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Application Notes and Protocols for SIKs-IN-1 in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely utilized preclinical model that recapitulates many of the pathological features of human ulcerative colitis, making it an invaluable tool for evaluating novel therapeutic agents.[1][2][3]
Salt-inducible kinases (SIKs) have emerged as promising therapeutic targets in inflammatory diseases.[4] Inhibition of SIKs has been shown to modulate immune responses by suppressing pro-inflammatory cytokine production while enhancing the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10). This dual action presents a compelling strategy for the treatment of IBD.
This document provides detailed application notes and protocols for the use of a pan-SIK inhibitor in a DSS-induced colitis model. While the specific compound "SIKs-IN-1" is not extensively documented in the available scientific literature for this application, the following data and protocols are based on studies involving the potent and well-characterized pan-SIK inhibitor, HG-9-91-01 , which serves as a representative molecule for this class of inhibitors.
Mechanism of Action: SIK Inhibition in Colitis
In the context of colitis, the therapeutic effects of SIK inhibitors like HG-9-91-01 are primarily mediated through the regulation of cytokine production in myeloid cells, particularly macrophages. The key signaling pathway involves the de-repression of the CREB-regulated transcription coactivator 3 (CRTC3).
Under inflammatory conditions, SIKs phosphorylate CRTC3, leading to its sequestration in the cytoplasm and preventing it from acting as a transcriptional coactivator. Inhibition of SIKs by compounds such as HG-9-91-01 prevents this phosphorylation, allowing CRTC3 to translocate to the nucleus. In the nucleus, CRTC3 complexes with CREB (cAMP response element-binding protein) to enhance the transcription of the Il10 gene, leading to increased production of the anti-inflammatory cytokine IL-10.[4][5][6] Concurrently, SIK inhibition has been observed to decrease the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, thus shifting the local immune environment towards a pro-resolution state.
References
- 1. socmucimm.org [socmucimm.org]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HG-9-91-01 Attenuates Murine Experimental Colitis by Promoting Interleukin-10 Production in Colonic Macrophages Through the SIK/CRTC3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIK-IN-1 in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SIK-IN-1, a potent Salt-Inducible Kinase (SIK) inhibitor, in the investigation of Inflammatory Bowel Disease (IBD). The protocols detailed below are intended to facilitate the study of SIK signaling in IBD pathogenesis and the evaluation of SIK-IN-1 as a potential therapeutic agent.
Introduction to SIKs and Their Role in IBD
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family.[1] Emerging evidence highlights SIKs as critical regulators of the inflammatory response, making them a promising therapeutic target for autoimmune and inflammatory conditions, including Crohn's disease and ulcerative colitis, the two main forms of IBD.[2][3]
The core mechanism of SIKs in inflammation involves the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators, most notably the CREB-regulated transcription coactivators (CRTCs).[4] In myeloid cells such as macrophages and dendritic cells, this action of SIKs suppresses the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4]
Inhibition of SIKs, therefore, leads to the dephosphorylation and nuclear translocation of CRTC3.[5] In the nucleus, CRTC3 co-activates CREB (cAMP response element-binding protein), a transcription factor that promotes the expression of IL-10.[5] Concurrently, SIK inhibition has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, IL-1β, and IL-12.[4][6] This dual action of promoting anti-inflammatory pathways while suppressing pro-inflammatory ones makes SIK inhibitors an attractive therapeutic strategy for IBD.[7]
SIK-IN-1 is a potent pan-SIK inhibitor with high selectivity for SIK1, SIK2, and SIK3. Its utility in preclinical IBD research is underscored by its ability to modulate cytokine production in immune cells.
Quantitative Data of SIK Inhibitors
The following tables summarize the in vitro potency and cellular activity of SIK-IN-1 and other relevant SIK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of SIK Inhibitors
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Reference |
| SIK-IN-1 | 0.1 | 0.4 | 1.5 | [8] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [9] |
| YKL-05-099 | - | - | - | [10] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [11] |
| GLPG3970 | 282.8 | 7.8 | 3.8 | [8] |
Table 2: Cellular Activity of SIK Inhibitors in Immune Cells
| Compound | Cell Type | Assay | Effect | IC₅₀ / EC₅₀ (nM) | Reference |
| SIK-IN-1 | Human Macrophages | TNF-α release (LPS-induced) | Inhibition | 0.5 | [8] |
| SIK-IN-1 | Human Macrophages | IL-10 release (LPS-induced) | Stimulation | 4 | [8] |
| HG-9-91-01 | Murine BMDCs | IL-10 production (Zymosan-induced) | Stimulation | ~200 | [7] |
| GLPG3312 | Human Monocytes | TNF-α release (LPS-induced) | Inhibition | 17 | [12] |
| GLPG3970 | Human Myeloid Cells | TNF-α production (LPS-induced) | Inhibition | - | [8] |
| GLPG3970 | Human Myeloid Cells | IL-10 release (LPS-induced) | Stimulation | - | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SIK signaling pathway in immune cells and a general workflow for evaluating SIK-IN-1 in IBD research.
Caption: SIK Signaling Pathway in Immune Cells.
References
- 1. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. diva-portal.org [diva-portal.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. HG-9-91-01 Attenuates Murine Experimental Colitis by Promoting Interleukin-10 Production in Colonic Macrophages Through the SIK/CRTC3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Treatment with YKL-05-099, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pan-SIK Inhibitor (SIKs-IN-1) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family.[1][2] These kinases are key regulators of various physiological processes, including metabolism, inflammation, and cell division.[1][3] Dysregulation of SIKs has been implicated in a range of diseases such as cancer, metabolic disorders, and inflammatory conditions.[2][3] SIK inhibitors, by blocking the activity of these kinases, offer a promising therapeutic strategy for these conditions.[3][4]
This document provides detailed application notes and protocols for the in vivo administration of a pan-SIK inhibitor, using YKL-05-099 as a representative compound, which will be referred to as SIKs-IN-1 for the purpose of these guidelines. YKL-05-099 is a potent inhibitor of all three SIK isoforms.[5][6]
Mechanism of Action
SIKs are activated by the upstream kinase Liver Kinase B1 (LKB1).[7][8] Once activated, SIKs phosphorylate and thereby regulate the activity of downstream targets, primarily the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[7][9] Phosphorylation by SIKs leads to the sequestration of CRTCs and class IIa HDACs in the cytoplasm, preventing them from translocating to the nucleus and regulating gene expression.[7][9]
Inhibition of SIKs with a small molecule inhibitor like this compound prevents the phosphorylation of CRTCs and class IIa HDACs.[7][10] This allows them to move into the nucleus, where they can modulate the transcription of target genes.[7][9] For instance, in immune cells, SIK inhibition leads to increased production of the anti-inflammatory cytokine IL-10 and decreased production of pro-inflammatory cytokines like TNFα.[10][11]
SIK Signaling Pathway
Caption: SIK signaling pathway and the mechanism of this compound action.
Quantitative Data from In Vivo Studies
The following table summarizes the administration protocols and outcomes of the pan-SIK inhibitor YKL-05-099 in various mouse models.
| Animal Model | Compound | Dosage | Administration Route | Vehicle | Treatment Duration | Key Outcomes | Reference(s) |
| C57BL/6 Mice (Inflammation Model) | YKL-05-099 | 5, 20, 50 mg/kg | Intraperitoneal (IP) | 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline | Single dose | Dose-dependent decrease in p-HDAC5, reduced TNFα, and increased IL-10 in response to LPS. | [10] |
| MLL-AF9 AML Mouse Model | YKL-05-099 | 6 mg/kg/day | Intraperitoneal (IP) | PBS + 25 mM HCl | 21 days | Attenuated disease progression and extended survival. | [2][12] |
| MLL-AF9 AML PDX Model | YKL-05-099 | 18 mg/kg/day | Intraperitoneal (IP) | PBS + 25 mM HCl | 14 days | Reduced leukemia burden in bone marrow. | [12] |
| Salt-Sensitive Hypertension Mouse Model | YKL-05-099 | 20 mg/kg/day | Intraperitoneal (IP) | Saline | 15 days | Prevented kidney damage, proteinuria, and high blood pressure. | [13] |
| Ovariectomized Mouse Model (Osteoporosis) | YKL-05-099 | 6, 18 mg/kg/day | Intraperitoneal (IP) | Not specified | Not specified | Increased cancellous bone mass. | [14] |
Experimental Protocols
Materials and Reagents
-
This compound (e.g., YKL-05-099)
-
Vehicle components:
-
N-methyl-2-pyrrolidinone (NMP)
-
Solutol HS15
-
Normal saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Hydrochloric acid (HCl)
-
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal model (e.g., C57BL/6 mice, 8-10 weeks old)
-
Standard animal handling and restraint equipment
-
Personal Protective Equipment (PPE)
Preparation of this compound Formulation
Note: this compound (YKL-05-099) has been formulated in different vehicles for in vivo studies. The choice of vehicle may depend on the specific experimental design and tolerability in the animal model.
Formulation A (for inflammation studies): [10]
-
Prepare a stock solution of this compound in a suitable solvent like DMSO if necessary, though direct formulation is often possible.
-
To prepare the final injection solution, combine the components in the following ratio: 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.
-
Add the calculated amount of this compound to the vehicle to achieve the desired final concentration for dosing.
-
Ensure the solution is homogenous by vortexing or brief sonication.
Formulation B (for AML studies): [12]
-
Dissolve this compound in a solution of PBS containing 25 mM HCl to the desired final concentration.
-
Gently mix until the compound is fully dissolved.
Animal Dosing Procedure
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the individual animal's body weight and the target dosage (e.g., in mg/kg).
-
Animal Restraint: Properly restrain the mouse to ensure accurate and safe administration.
-
Intraperitoneal (IP) Injection:
-
Locate the injection site in the lower abdominal quadrant.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Administer the calculated volume of the this compound formulation or vehicle control.
-
-
Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions immediately after injection and at regular intervals throughout the study.
Experimental Workflow
Caption: General experimental workflow for in vivo this compound administration.
Conclusion
The administration of the pan-SIK inhibitor this compound (exemplified by YKL-05-099) in animal models is a valuable tool for investigating the therapeutic potential of targeting the SIK signaling pathway. The provided protocols and data offer a foundation for designing and conducting in vivo studies. Researchers should carefully consider the specific animal model, disease context, and desired outcomes to optimize the experimental design, including the choice of vehicle and dosing regimen. Adherence to institutional animal care and use guidelines is paramount for the ethical and successful execution of these experiments.
References
- 1. Salt-inducible kinase 1 maintains HDAC7 stability to promote pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dependency of human and murine LKB1-inactivated lung cancer on aberrant CRTC-CREB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with YKL-05-099, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. YKL-05-099 | SIK Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols: In Vitro Kinase Assay for SIKs-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1] This family consists of three isoforms: SIK1, SIK2, and SIK3.[1][2] Initially identified for their expression in the adrenal glands in response to high salt intake, SIKs are now recognized as crucial regulators in various physiological processes, including metabolism, inflammation, and cell proliferation.[2][3] Dysregulation of SIK activity has been implicated in several diseases, such as cancer, metabolic disorders, and inflammatory conditions.[1][2]
SIKs-IN-1 is a potent inhibitor of SIKs. Like many kinase inhibitors, it is designed to compete with ATP by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2] This characteristic makes this compound a valuable chemical probe for studying the biological roles of SIKs and a potential starting point for therapeutic drug development. These application notes provide a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against SIK isoforms.
SIK Signaling Pathway
The activation of SIKs is primarily regulated by the upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates a specific threonine residue within the activation loop of SIKs.[4][5] Once activated, SIKs phosphorylate and regulate the activity of downstream transcription factors and co-activators, such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[4] Phosphorylation by SIKs typically leads to the sequestration of these proteins in the cytoplasm, preventing them from regulating gene expression in the nucleus.[4] Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, leading to changes in the expression of target genes.[2]
Caption: SIK signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro SIK Kinase Assay
This protocol describes the determination of the inhibitory activity of this compound against SIK family kinases using a luminescence-based ADP detection method. The amount of ADP produced in the kinase reaction is quantified and is directly proportional to the kinase activity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # (Example) | Storage |
| Recombinant Human SIK1 | BPS Bioscience | 100424 | -80°C |
| Recombinant Human SIK2 | SignalChem | S08-11G | -80°C |
| Recombinant Human SIK3 | Carna Biosciences | 01-153 | -80°C |
| This compound | Selleckchem | S8483 | -20°C |
| Amara Peptide Substrate | BPS Bioscience | N/A (in kit) | -20°C |
| ATP (10 mM) | Promega | V9121 | -20°C |
| 5x Kinase Assay Buffer | BPS Bioscience | 79334 | -20°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| White, 96-well plates | Corning | 3917 | Room Temp |
| DMSO | Sigma-Aldrich | D2650 | Room Temp |
Reagent Preparation
-
1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized water. For 100 reactions, mix 600 µl of 5x buffer with 2400 µl of water.[6] Keep on ice.
-
This compound Stock and Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final concentration in the assay will be 100-fold lower.
-
ATP Solution: Thaw the ATP stock solution. The final concentration in the assay should be at or near the Km value for the specific SIK isoform, if known. A common starting concentration is 10 µM. Dilute the stock ATP in 1x Kinase Assay Buffer.
-
SIK Enzyme Preparation: Thaw the recombinant SIK enzymes on ice. Dilute each kinase to the desired working concentration (e.g., 1-5 ng/µl) using 1x Kinase Assay Buffer.[6] Keep the diluted enzyme on ice and use it promptly. Avoid multiple freeze-thaw cycles.[6]
-
Substrate Solution: Prepare the Amara peptide substrate solution at the desired concentration (e.g., 1 mg/ml) in 1x Kinase Assay Buffer.
Assay Procedure
The following procedure is for a single 96-well plate. All reactions should be performed in triplicate.
-
Compound Addition: Add 1 µL of this compound serial dilutions to the wells of a white 96-well plate. For "Positive Control" (max activity) and "Blank" (no enzyme) wells, add 1 µL of DMSO.[6]
-
Master Mix Preparation: Prepare a Master Mix containing the substrate and ATP. For each 25 µL reaction, you will need:
-
12.5 µL of 2x Kinase Assay Buffer
-
5 µL of ATP solution (to achieve desired final concentration)
-
5 µL of Substrate solution
-
-
Reaction Initiation:
-
To the "Test Inhibitor" and "Positive Control" wells, add 12.5 µL of the Master Mix.
-
Add 12.5 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Initiate the kinase reaction by adding 12.5 µL of the diluted SIK enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
-
Incubation: Mix the plate gently on a shaker and incubate at 30°C for 45-60 minutes.[6]
-
Detection (Using ADP-Glo™):
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Subtract Background: Subtract the average luminescence value of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor / Luminescence_Positive_Control))
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Workflow
Caption: Workflow for the in vitro SIK kinase inhibition assay.
Data Presentation
The following tables represent example data that could be generated from this assay protocol.
Table 1: Percent Inhibition of SIK Isoforms by this compound at 1 µM
| Kinase Isoform | Average Luminescence (RLU) | % Inhibition |
| SIK1 | ||
| Positive Control | 850,000 | 0% |
| + 1 µM this compound | 95,000 | 88.8% |
| SIK2 | ||
| Positive Control | 920,000 | 0% |
| + 1 µM this compound | 78,000 | 91.5% |
| SIK3 | ||
| Positive Control | 780,000 | 0% |
| + 1 µM this compound | 150,000 | 80.8% |
Table 2: IC50 Values of this compound against SIK Isoforms
| Kinase Isoform | IC50 (nM) | Hill Slope | R² |
| SIK1 | 75.2 | -1.1 | 0.995 |
| SIK2 | 48.5 | -1.2 | 0.998 |
| SIK3 | 120.8 | -1.0 | 0.992 |
These results would indicate that this compound is a potent inhibitor of all three SIK isoforms, with the highest potency observed against SIK2.
References
- 1. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. SIKs suppress tumor function and regulate drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for SIKs-IN-1 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1] These kinases are crucial regulators of various physiological processes, including metabolism and inflammation.[1] SIKs exert their effects by phosphorylating key transcriptional regulators, such as CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs), thereby controlling their activity and subcellular localization.[2][3]
SIKs-IN-1 (also known as HG-9-91-01) is a potent, ATP-competitive, pan-SIK inhibitor that serves as a powerful chemical probe for investigating SIK signaling in cellular contexts.[4][5] Its primary application in primary cell culture is the modulation of the immune response, particularly in myeloid cells like macrophages and dendritic cells.[6] By inhibiting SIKs, this compound promotes a switch towards an anti-inflammatory or pro-resolution phenotype, making it a valuable tool for research in immunology and inflammatory diseases.[2]
Mechanism of Action
The activity of SIKs is initiated by the upstream kinase LKB1.[7][8] Once active, SIKs phosphorylate CRTC and class IIa HDAC proteins. This phosphorylation event causes these transcriptional regulators to bind to 14-3-3 chaperone proteins, sequestering them in the cytoplasm and preventing them from influencing gene expression in the nucleus.[2][3]
This compound (HG-9-91-01) functions by binding to the ATP-binding pocket of SIKs, blocking their kinase activity.[1][9] This inhibition prevents the phosphorylation of CRTCs and HDACs. As a result, these dephosphorylated regulators are free to translocate to the nucleus. In the nucleus, CRTCs co-activate transcription factors like CREB to increase the expression of anti-inflammatory genes (e.g., IL-10), while HDACs can deacetylate NF-κB subunits, leading to a decrease in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2]
Quantitative Data Summary
The following tables provide a summary of the quantitative data for this compound (HG-9-91-01) for easy reference and comparison.
Table 1: this compound (HG-9-91-01) Inhibitor Profile
| Target | IC₅₀ (in vitro kinase assay) | Known Off-Targets | Ref |
|---|---|---|---|
| SIK1 | 0.92 nM | Src family (Src, Lck, Yes), BTK, FGFRs, Ephrin receptors, NUAK2 (145 nM) | [4][5][10][11] |
| SIK2 | 6.6 nM | (see above) | [4][10][11] |
| SIK3 | 9.6 nM | (see above) | [4][10][11] |
| AMPK | 4.5 µM (>100-fold less potent) | Not a primary off-target |[10][11] |
Note: Caution is advised due to potential off-target effects, especially at higher concentrations.[5] It is recommended to use the lowest effective concentration and consider appropriate controls.
Table 2: Recommended this compound (HG-9-91-01) Treatment Conditions in Primary Cells
| Primary Cell Type | Species | Concentration | Incubation Time | Stimulus | Observed Effects | Ref |
|---|---|---|---|---|---|---|
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | 100 nM - 500 nM | 1 hour (pretreatment) | LPS (100 ng/mL) | ↑ IL-10, ↓ TNF-α, ↓ IL-6, ↓ IL-12p40 | [4][12] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Murine | 200 nM (EC₅₀) - 500 nM | 2 days (pretreatment) | Zymosan, LPS | ↑ IL-10 production | [10][11] |
| Peripheral Blood Monocyte-derived Macrophages | Human | Not specified for HG-9-91-01, but SIKi used | 2 hours (pretreatment) | LPS | ↑ IL-10, ↓ TNF-α | [6] |
| Pancreatic Islet β-cells | Murine, Human | Not specified | Not specified | - | Induces β-cell proliferation |[8] |
Experimental Protocols
Protocol 1: General Handling of Cryopreserved Primary Cells
Primary cells require careful handling to ensure viability and maintain physiological relevance.
-
Preparation:
-
Prepare culture flasks by adding the appropriate volume of complete, cell-specific growth medium (e.g., 15 mL for a T-75 flask).
-
Pre-warm the medium in a 37°C, 5% CO₂ incubator for at least 30 minutes.
-
Pre-warm a water bath to 37°C.
-
-
Thawing:
-
Retrieve the cryovial from liquid nitrogen storage.
-
Quickly thaw the vial by partially submerging it in the 37°C water bath for 60-90 seconds, until only a small ice crystal remains.[13] Do not fully submerge the cap.
-
Wipe the vial with 70% ethanol before opening in a sterile biological safety cabinet.
-
-
Plating:
-
Gently pipette the 1 mL cell suspension from the vial into the prepared culture flask containing pre-warmed medium.
-
Rock the flask gently to distribute the cells evenly.
-
Place the flask in the incubator, ensuring the cap is loosened to allow for gas exchange.
-
-
Post-Thawing Care:
-
For optimal results, do not disturb the cells for at least 4 hours.[13]
-
Change the medium after 4-24 hours to remove residual cryoprotectant (e.g., DMSO).
-
Continue to change the medium every 2-3 days until cells reach the desired confluency (typically ~80%) for subculture or experimentation.
-
Protocol 2: Treatment of Primary Murine Macrophages with this compound
This protocol details the differentiation of bone marrow cells into macrophages and subsequent treatment to assess effects on cytokine production.
-
Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice under sterile conditions.
-
Culture the cells for 7-10 days in DMEM supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, penicillin/streptomycin, and 20% L929-conditioned medium (as a source of M-CSF).
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound (HG-9-91-01) powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -80°C. Further dilutions should be made in culture medium just prior to use.
-
-
Treatment and Stimulation:
-
Plate mature BMDMs at the desired density in a multi-well plate (e.g., 96-well or 24-well).
-
Pre-treat the cells by adding this compound (final concentration of 100-500 nM) or an equivalent volume of DMSO (vehicle control) to the culture medium.[4][12]
-
Incubate for 1 hour at 37°C, 5% CO₂.[4]
-
Add the inflammatory stimulus, such as Lipopolysaccharide (LPS), to a final concentration of 100 ng/mL.
-
Incubate for the desired time period (e.g., 3-24 hours) to allow for cytokine production.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet any cells.
-
Carefully collect the cell-free culture supernatants for cytokine analysis.
-
The remaining cell pellet can be lysed for RNA or protein extraction for gene expression or western blot analysis.
-
Protocol 3: Analysis of Cytokine Production
This protocol outlines the measurement of secreted cytokines from culture supernatants collected in Protocol 2.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for specific cytokines of interest (e.g., IL-10, TNF-α).
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding standards and samples (supernatants), followed by a detection antibody, a substrate, and measuring absorbance.
-
Calculate cytokine concentrations based on the standard curve.
-
-
Multiplex Bead-Based Immunoassay (e.g., Bio-Plex):
-
This method allows for the simultaneous quantification of multiple cytokines (e.g., TNF-α, IL-6, IL-10, IL-12p40) from a single small volume of supernatant.[4]
-
Use a commercially available kit and follow the manufacturer's protocol.
-
The assay involves incubating supernatants with a mixture of antibody-coupled beads, each specific for a different cytokine.
-
Analyze the samples on a compatible flow cytometry-based instrument.
-
Quantify cytokine levels by comparing them to the standard curves generated for each analyte.
-
Important Considerations
-
Primary Cell Variability: Primary cells exhibit greater inherent variability than cell lines. Ensure consistent cell isolation and culture techniques. It is advisable to use cells from multiple donors or animals to ensure the reproducibility of findings.
-
Off-Target Effects: As this compound (HG-9-91-01) can inhibit other kinases, consider including control experiments to rule out off-target contributions to the observed phenotype.[5] This could involve using structurally unrelated SIK inhibitors or genetic approaches (e.g., siRNA knockdown of SIK isoforms).
-
In Vivo Suitability: HG-9-91-01 has poor pharmacokinetic properties (high serum binding, rapid degradation) and is generally considered unsuitable for direct in vivo animal studies.[4][14] Analogs like YKL-05-099 have been developed for in vivo use.[14]
-
Concentration Optimization: The optimal concentration of this compound may vary depending on the primary cell type and experimental endpoint. It is recommended to perform a dose-response curve (e.g., from 10 nM to 1 µM) to determine the ideal concentration for your specific experiment.[15]
References
- 1. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 6. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 12. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of SIK Inhibitors in Immunology Research: A Detailed Guide
Introduction
Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are members of the AMP-activated protein kinase (AMPK) family and have emerged as critical regulators of the immune system.[1][2] These serine/threonine kinases are involved in various cellular processes, including inflammation and metabolism.[1][3] The dysregulation of SIKs has been implicated in several inflammatory and autoimmune diseases, making them attractive therapeutic targets.[1][4] SIK inhibitors are small molecules designed to block the kinase activity of SIKs, thereby modulating downstream signaling pathways and altering immune cell function. This document provides a comprehensive overview of the application of SIK inhibitors, using a representative pan-SIK inhibitor referred to as SIKs-IN-1, in immunology research, with a focus on myeloid and T-cell biology.
Mechanism of Action
SIK activity is regulated by the upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates and activates SIKs.[1][2] Once active, SIKs phosphorylate key downstream targets, including CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][5] This phosphorylation leads to the sequestration of CRTCs and HDACs in the cytoplasm, preventing them from translocating to the nucleus and regulating gene expression.
By blocking the ATP-binding pocket of SIKs, SIK inhibitors prevent the phosphorylation of these downstream targets.[1] This allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, leading to changes in the transcription of genes involved in inflammatory responses.[1][4] A key outcome of SIK inhibition in immune cells is the potent induction of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.[4][6]
Applications in Macrophage and Myeloid Cell Research
SIK inhibitors have profound effects on macrophage polarization, driving them towards an anti-inflammatory phenotype.[4] In human myeloid cells, SIK inhibition significantly decreases the secretion of pro-inflammatory cytokines upon stimulation with Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS).[4]
Key applications include:
-
Modulation of Cytokine Storms: By suppressing pro-inflammatory cytokines while boosting IL-10, SIK inhibitors can be used to study and potentially counteract cytokine storm syndromes.
-
Induction of Anti-inflammatory Macrophages: SIK inhibition promotes a phenotype characterized by low TNF-α, IL-6, and IL-12p70 production and high IL-10 secretion.[4] This is crucial for studying the resolution of inflammation.
-
Studying Autoimmune and Inflammatory Diseases: The anti-inflammatory properties imparted by SIK inhibitors make them valuable tools for investigating the pathogenesis of diseases like inflammatory bowel disease and rheumatoid arthritis in preclinical models.[6][7]
Applications in T-Cell Research
The role of SIKs in adaptive immunity is an emerging area of research. Studies have shown that SIK2 and SIK3 are required for thymic T-cell development.[8] While SIKs are not essential for the induction of Th1, Th2, or Th17 cytokine responses in peripheral T cells, they may play a role in directing T-cell activity under certain conditions.[9]
Potential research applications include:
-
Investigating T-cell development and differentiation.
-
Exploring the role of SIKs in T-cell exhaustion in chronic infections and cancer.
-
Modulating T-cell responses in the context of autoimmune diseases.
Quantitative Data Summary
The following table summarizes the effects of representative SIK inhibitors on cytokine production in human and murine myeloid cells.
| Inhibitor | Cell Type | Stimulant | Effect on TNF-α | Effect on IL-10 | Reference IC50/Concentration |
| HG-9-91-01 | Human Monocyte-Derived Macrophages | LPS | ↓ Decrease | ↑ Increase | 500 nM |
| ARN-3236 | Human Monocyte-Derived Macrophages | LPS | ↓ Decrease | ↑ Increase | Not Specified |
| SIK2-IN-4 | Murine Myeloid Cells | Not Specified | ↓ Decrease (IC50: 0.11 µM) | ↑ Increase | Not Specified |
| GLPG3312 | Human Myeloid Cells | Not Specified | ↓ Decrease | ↑ Increase | IC50s: SIK1=2.0nM, SIK2=0.7nM, SIK3=0.6nM |
Data synthesized from multiple sources.[4][10]
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Myeloid Cells with this compound
This protocol describes the treatment of human peripheral blood mononuclear cell (PBMC)-derived macrophages with a SIK inhibitor followed by stimulation with LPS to assess cytokine production.
Materials:
-
Ficoll-Paque
-
Human PBMCs
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RPMI-1640 medium with 10% FBS
-
This compound (e.g., HG-9-91-01)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-10
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Differentiate monocytes into macrophages by culturing PBMCs in RPMI-1640 supplemented with 10% FBS and M-CSF for 7 days.
-
Plate the differentiated macrophages in a 96-well plate.
-
Pre-treat the macrophages with this compound (e.g., 500 nM HG-9-91-01) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 3-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Western Blot for Phospho-CRTC3
This protocol details the detection of changes in the phosphorylation status of the SIK substrate CRTC3 following treatment with a SIK inhibitor.
Materials:
-
Differentiated macrophages (from Protocol 1)
-
This compound (e.g., HG-9-91-01)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CRTC3 (Ser329), anti-CRTC3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Culture differentiated macrophages in 6-well plates.
-
Treat cells with this compound (e.g., 500 nM HG-9-91-01) for 1 hour.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-CRTC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent.
-
Strip the membrane and re-probe with anti-CRTC3 and anti-GAPDH antibodies for total protein and loading control, respectively.
Conclusion
SIK inhibitors represent a powerful class of research tools for dissecting the complexities of the immune system. Their ability to reprogram macrophage function towards an anti-inflammatory state and their emerging roles in T-cell biology open up numerous avenues for investigation in both basic and translational immunology. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of targeting SIKs in a variety of immunological contexts.
References
- 1. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of SIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods and vehicles for Salt-Inducible Kinase (SIK) inhibitors. The information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of this promising class of compounds.
Introduction to SIKs-IN-1 and In Vivo Suitable Analogs
"this compound" is a general term for inhibitors of Salt-Inducible Kinases. For in vivo applications, it is crucial to use analogs that exhibit favorable pharmacokinetic properties. A prominent example is YKL-05-099 , a derivative of the potent pan-SIK inhibitor HG-9-91-01. HG-9-91-01 itself is unsuitable for in vivo studies due to its rapid degradation by liver microsomes. Other notable in vivo-active SIK inhibitors include ARN-3236 and GLPG3970 . These compounds have been successfully used in various animal models to probe the physiological roles of SIKs and to evaluate their therapeutic potential in diseases such as inflammation, cancer, and metabolic disorders.
In Vivo Delivery Methods and Vehicles
The choice of delivery method and vehicle is critical for achieving the desired exposure and therapeutic effect of SIK inhibitors in vivo. The following tables summarize the reported delivery strategies for key in vivo-active SIK inhibitors.
Table 1: In Vivo Delivery of YKL-05-099
| Parameter | Description | Reference(s) |
| Administration Route | Intraperitoneal (IP) injection | [1][2] |
| Vehicle Formulation 1 | 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline | [1] |
| Vehicle Formulation 2 | PBS + 25 mM HCl | [3] |
| Dosage Range | 5 - 50 mg/kg | [1] |
| Pharmacokinetics (Mouse) | Half-life (t1/2) > 7 hours in serum | [1] |
Table 2: In Vivo Delivery of ARN-3236
| Parameter | Description | Reference(s) |
| Administration Route | Oral (p.o.), Intraperitoneal (IP), Hippocampal infusion | [4][5][6][7] |
| Vehicle (Oral) | Not explicitly detailed, but described as orally active | [6] |
| Vehicle (IP) | 5% DMSO + 95% (30% SBE-β-CD in 0.9% saline) | [4] |
| Vehicle (Hippocampal) | 5% DMSO + 95% (30% SBE-β-CD in ACSF) | [4] |
| Dosage (IP) | 1 - 60 mg/kg | [4] |
| Dosage (Oral) | 60 mg/kg/day | [5][7] |
| Dosage (Hippocampal) | 1 - 2 nmol | [4] |
| Bioavailability | Crosses the blood-brain barrier | [4] |
Table 3: In Vivo Delivery of GLPG3970
| Parameter | Description | Reference(s) |
| Administration Route | Oral (p.o.) | [8][9] |
| Vehicle (Animal Studies) | Homogeneous suspension in Solutol/methyl cellulose 0.5% (2/98; v/v) | [8][9] |
| Clinical Formulation | Oral tablet and oral solution | [10][11] |
Experimental Protocols
Preparation of YKL-05-099 Dosing Solution (Formulation 1)
Materials:
-
YKL-05-099 powder
-
N-methyl-2-pyrrolidinone (NMP)
-
Solutol® HS 15
-
Sterile normal saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Calculate the required amount of YKL-05-099 based on the desired final concentration and volume.
-
In a sterile conical tube, dissolve the YKL-05-099 powder in NMP to create a 20x stock solution relative to the final volume. For example, for a final volume of 1 ml, use 50 µl of NMP.
-
Add Solutol® HS 15 to the mixture. The volume of Solutol® HS 15 should be equal to the volume of NMP used (e.g., 50 µl).
-
Vortex the mixture thoroughly until the YKL-05-099 is completely dissolved.
-
Slowly add sterile normal saline to the mixture while vortexing to reach the final desired volume (e.g., add 900 µl of saline).
-
The final solution should be a clear, homogenous solution with concentrations of 5% NMP and 5% Solutol HS15.
-
It is recommended to prepare the working solution fresh on the day of use.[2]
Intraperitoneal (IP) Injection Protocol in Mice
Materials:
-
Prepared SIK inhibitor dosing solution
-
Sterile syringes (1 ml) with needles (25-27 G, 5/8" length or less)
-
70% Isopropyl alcohol swabs
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume based on the desired mg/kg dose. The maximum recommended IP injection volume for a mouse is 10 ml/kg.[12]
-
Properly restrain the mouse by grasping the loose skin over the shoulders and behind the ears, ensuring the abdomen is exposed and accessible.[13]
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with an alcohol swab.[15]
-
Hold the syringe with your dominant hand and insert the needle, bevel up, at a 30-45° angle to the abdominal wall.[12][16]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a slightly different location with a new sterile needle.[14][15]
-
If there is no aspirate, slowly and steadily depress the plunger to administer the solution.[14]
-
Withdraw the needle at the same angle it was inserted.
-
-
Post-injection Monitoring:
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Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions.
-
Signaling Pathways and Experimental Workflows
SIK inhibitors exert their effects by modulating key signaling pathways involved in inflammation and gene regulation. Understanding these pathways is crucial for designing experiments and interpreting results.
SIK-CRTC-CREB Signaling Pathway
SIKs are key negative regulators of the CREB-regulated transcription coactivators (CRTCs). In a basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm by 14-3-3 proteins. Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs, where they co-activate CREB to promote the transcription of target genes.
Caption: SIK-CRTC-CREB signaling pathway.
Regulation of Inflammatory Cytokines by SIKs
SIK inhibitors have been shown to modulate the inflammatory response by reciprocally regulating the production of anti-inflammatory (IL-10) and pro-inflammatory (TNF-α) cytokines. This is partly mediated through the regulation of CRTC3 and its influence on NF-κB signaling.
Caption: SIK regulation of inflammatory cytokines.
Experimental Workflow for In Vivo Efficacy Study
This workflow outlines a general procedure for assessing the in vivo efficacy of a SIK inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Caption: In vivo efficacy study workflow.
References
- 1. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Selective SIK2 Inhibitor ARN-3236 Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. GLPG3970 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. ltk.uzh.ch [ltk.uzh.ch]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
Troubleshooting & Optimization
Potential off-target effects of SIKs-IN-1
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of SIKs-IN-1, a representative pan-inhibitor of Salt-Inducible Kinases (SIKs). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent with the known functions of SIK1/2/3. How can I determine if this is an off-target effect?
A1: Unexplained results are a common challenge when using kinase inhibitors. Off-target effects, where the inhibitor affects kinases other than the intended SIKs, are a primary cause.[1] A systematic approach is crucial to differentiate on-target from off-target effects.
First, verify the on-target activity in your specific experimental system. SIKs are known to phosphorylate and regulate Class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs).[2] Inhibition of SIKs should lead to decreased phosphorylation of these substrates.
If on-target effects are confirmed but the phenotype remains anomalous, a logical workflow can help diagnose the issue. This involves forming a hypothesis about potential off-targets, conducting secondary validation assays, and comparing results with alternative methods of SIK inhibition.
Below is a workflow to guide your investigation.
Q2: What are the known off-target kinases for pan-SIK inhibitors similar to this compound?
A2: While a specific kinase profile for "this compound" is not published, data from widely used pan-SIK inhibitors like HG-9-91-01 and YKL-05-099 provide a strong indication of likely off-targets. These inhibitors often target other kinases that share structural features in the ATP-binding pocket, such as a threonine gatekeeper residue.[3][4]
Common off-targets for this class of inhibitors include members of the Src family (Src, Lck, Yes) , Ephrin receptors , ABL , and BTK .[3][5][6] The multi-kinase inhibitor YKL-05-099, for example, has been reported to inhibit over 60 kinases at a concentration of 1 µM.[4]
Below is a summary of on-target potency and key off-targets for representative pan-SIK inhibitors.
Table 1: On-Target Potency of Representative SIK Inhibitors
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [3] |
| YKL-05-099 | ~10 | ~40 | ~30 |[7] |
Table 2: Common Off-Targets for Pan-SIK Inhibitors
| Off-Target Kinase Family | Specific Examples | Inhibitor(s) with Known Activity | Rationale for Off-Targeting |
|---|---|---|---|
| Src Family Kinases | Src, Lck, Yes | HG-9-91-01, YKL-05-099 | Possess a threonine gatekeeper residue similar to SIKs.[3][6] |
| Ephrin Receptors | EphA2, EphA4 | HG-9-91-01 | Structural similarities in the ATP-binding site.[6] |
| Tec Family Kinases | BTK | HG-9-91-01 | Shares key structural motifs with SIKs.[3] |
| Abl Family Kinases | ABL | YKL-05-099 | Identified in broad kinase screening panels.[5] |
| AMPK-related Kinases | NUAK2, MARK1/2/3/4| MRT199665 (structurally related) | High sequence homology within the AMPK family.[8] |
Q3: My cells exhibit unexpected toxicity or metabolic changes after treatment with this compound. Could this be an off-target effect?
A3: Yes, this is a possibility that requires careful investigation. SIKs are deeply involved in metabolic regulation. SIK2, for example, plays a role in insulin signaling and gluconeogenesis, while SIK3 is involved with the mTOR complex.[9][10] Therefore, some metabolic shifts can be an on-target effect.
However, unexpected toxicity may point to off-target activity or potent inhibition of a specific SIK isoform that is critical for cell health. For instance, in vivo studies with YKL-05-099 showed mild hyperglycemia and increased blood urea nitrogen (BUN), which were not observed in SIK2/3 double-knockout mice. This suggests these effects could be due to SIK1 inhibition or off-target activities of the compound.[11]
To dissect this:
-
Dose-Response: Perform a careful dose-response curve to see if the toxicity occurs only at high concentrations, where off-target effects are more likely.
-
Compare with Genetic Models: If available, compare the inhibitor's effect to results from SIK1, SIK2, or SIK3 knockout/knockdown cells. If the toxicity is absent in the genetic models, it strongly implicates an off-target mechanism.
-
Assess Off-Target Pathways: Based on the known off-targets (Table 2), check for the activation or inhibition of pathways downstream of kinases like Src or Abl.
Key Signaling Pathway & Experimental Protocols
To aid in your troubleshooting, the canonical SIK signaling pathway is diagrammed below, followed by essential experimental protocols to validate on-target and off-target effects.
Canonical SIK Signaling Pathway
SIKs are serine/threonine kinases that are part of the AMP-activated protein kinase (AMPK) family.[12] They are typically activated by Liver Kinase B1 (LKB1).[13] Once active, SIKs phosphorylate key downstream substrates, primarily Class IIa HDACs and CRTCs. This phosphorylation event sequesters these substrates in the cytoplasm via binding to 14-3-3 proteins, preventing them from entering the nucleus and regulating gene expression.[2] SIK inhibition blocks this process, leading to dephosphorylation and nuclear translocation of HDACs/CRTCs, where they can modulate transcription, often via CREB.[14]
Experimental Protocols
Protocol 1: Western Blot for On-Target SIK Inhibition
This protocol verifies if this compound is inhibiting its direct downstream targets in your cellular model.
Objective: To measure the change in phosphorylation of a known SIK substrate (e.g., HDAC4, HDAC5, or CRTC3).
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and grow to ~80% confluency. Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a phosphorylated SIK substrate (e.g., anti-phospho-HDAC4 Ser246) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for the total protein (e.g., anti-HDAC4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Quantify band intensities and present the data as a ratio of phosphorylated protein to total protein. A significant decrease in this ratio indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly confirm that this compound is binding to SIKs inside the cell. Ligand binding stabilizes the target protein, increasing its melting temperature.
Objective: To assess the thermal stabilization of SIK proteins upon this compound binding.
Methodology:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release soluble proteins (e.g., via freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Analysis: Collect the supernatant and analyze the amount of soluble SIK protein (e.g., SIK2) remaining at each temperature point using Western Blot or ELISA.
-
Interpretation: Plot the percentage of soluble SIK protein against temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement. This can also be adapted to test for off-target engagement if suitable antibodies are available.
Protocol 3: Kinase Profiling (Conceptual Guide)
This is the most comprehensive way to identify off-targets. It involves screening the inhibitor against a large panel of purified kinases. This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™, Promega).
Objective: To quantitatively determine the inhibitory activity of this compound against hundreds of kinases.
Methodology:
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration.
-
Screening: The service provider will typically run the screen at one or two fixed concentrations (e.g., 100 nM and 1 µM). The assay measures the ability of your compound to compete with an immobilized ligand for the ATP-binding site of each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of control (%Ctrl) or percent inhibition. A lower %Ctrl value indicates stronger binding/inhibition.
-
Interpretation: Analyze the data to identify kinases that are inhibited with a potency similar to or greater than the on-target SIKs. These are your primary off-target candidates for further validation in cellular models.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIKs suppress tumor function and regulate drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
SIKs-IN-1 stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SIKs-IN-1 in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media like DMEM and RPMI-1640?
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is typically provided as a solid. For optimal stability, it is recommended to store the solid compound at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution aliquots at -80°C. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium immediately before adding it to your cells.
Q3: What are the common causes of apparent inactivity or reduced potency of this compound in cell-based assays?
A3: Several factors can contribute to the apparent lack of activity of a small molecule inhibitor like this compound in cell culture:
-
Degradation: The compound may be unstable in the cell culture medium at 37°C over the course of the experiment.
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Metabolism: The cells themselves may metabolize and inactivate the inhibitor.
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Nonspecific Binding: The inhibitor can bind to serum proteins in the medium or to the plastic of the culture vessel, reducing its effective concentration.
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Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Incorrect Target Engagement: The specific SIK isoform(s) present in your cell line may not be the primary targets of this compound, or the downstream signaling pathway may be regulated differently in your model system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound on the target pathway. | 1. Compound Instability: this compound may be degrading in the cell culture medium over the experimental duration. 2. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. | 1. Perform a stability study of this compound in your specific medium (see Experimental Protocols section). Consider refreshing the medium with newly added inhibitor at regular intervals for long-term experiments. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify the expression of SIK isoforms in your cell line and confirm that the downstream signaling pathway is active. |
| High variability between replicate experiments. | 1. Inconsistent Compound Handling: Variations in the preparation and addition of this compound to the culture. 2. Cell Passage Number: Different passage numbers of cells can exhibit varied responses. | 1. Ensure consistent preparation of stock and working solutions. Add the inhibitor to all wells at the same time and mix gently. 2. Use cells within a narrow passage number range for all experiments. |
| Unexpected cytotoxicity observed. | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. 2. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | 1. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. 2. Perform a dose-response curve to identify a non-toxic working concentration. |
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following table provides an example of how stability data for a similar small molecule inhibitor might be presented. Researchers should generate their own data for this compound using the protocols provided below.
Table 1: Illustrative Stability of a Hypothetical SIK Inhibitor in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 6 | 95 | 92 |
| 12 | 88 | 85 |
| 24 | 75 | 70 |
| 48 | 55 | 48 |
Note: This data is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: General Method for Assessing Small Molecule Stability in Cell Culture Media using HPLC or LC-MS
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Sterile, inert vials (e.g., glass or low-binding polypropylene)
- Incubator (37°C, 5% CO2)
- Acetonitrile (ACN) or other suitable organic solvent
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
- Prepare the cell culture medium to be tested (e.g., DMEM + 10% FBS).
- Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
- Aliquot the this compound-containing medium into sterile, inert vials.
- Immediately take a sample for the t=0 time point. Store this sample at -80°C until analysis.
- Incubate the remaining vials at 37°C in a 5% CO2 incubator.
- At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove a vial from the incubator and immediately freeze it at -80°C.
- For analysis, thaw the samples.
- Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
- Vortex and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and analyze the concentration of this compound using a validated HPLC or LC-MS method.
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Troubleshooting SIKs-IN-1 inconsistent experimental results
SIKs-IN-1 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Salt-Inducible Kinases (SIKs). SIKs are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family.[1][2] These kinases are key regulators in various physiological processes, including inflammation, metabolism, and cell growth.[1]
The primary mechanism of action for SIK inhibitors involves blocking the ATP-binding pocket of the SIK enzymes.[1] This inhibition prevents the phosphorylation of downstream targets, most notably CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][4] Normally, SIKs phosphorylate these targets, causing them to be sequestered in the cytoplasm. By inhibiting SIKs, CRTCs and HDACs can translocate to the nucleus and modulate the expression of target genes. For example, SIK inhibition in immune cells typically leads to an increase in the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines.[5]
Q2: What are the primary applications of this compound?
Given their role in regulating inflammation and metabolism, SIK inhibitors like this compound are primarily investigated for:
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Inflammatory and Autoimmune Diseases: By reprogramming immune cells (like macrophages) to an anti-inflammatory state, SIK inhibitors show potential in treating conditions such as inflammatory bowel disease.[5]
-
Metabolic Disorders: SIKs are involved in glucose and lipid metabolism, and their inhibition has been shown to improve insulin sensitivity in preclinical models.[1]
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Oncology: The role of SIKs in cancer is complex and can be context-dependent.[6] While SIK1 often acts as a tumor suppressor, SIK2 and SIK3 are frequently associated with tumor progression.[6] Therefore, SIK inhibitors are being explored, often in combination therapies, to induce apoptosis in cancer cells.[1]
Q3: Why am I observing inconsistent results in my experiments with this compound?
Inconsistent results are a common challenge in cell-based assays and can stem from several sources.[7] For a complex inhibitor like this compound, which targets a signaling hub, variability can be amplified. Key reasons include:
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Biochemical Factors: Issues with the inhibitor itself, such as poor solubility, degradation, or off-target effects.[7]
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Biological Variability: Differences in cell line passage number, cell density, genetic drift, or the specific expression profile of SIK isoforms.[8][9]
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Experimental Technique: Inconsistencies in pipetting, timing of treatments, or assay conditions.[7][10]
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Complexity of SIK Biology: The SIK signaling pathway is regulated by upstream signals (e.g., LKB1, PKA) and the three SIK isoforms can have redundant or even opposing functions depending on the cellular context.[11][12]
Troubleshooting Guide
Problem 1: Low or No Apparent Activity
Q: My cells are not showing the expected phenotype (e.g., no increase in IL-10) after treatment with this compound. What should I check?
A: A lack of response can be frustrating. Here are the most common culprits, ranging from inhibitor preparation to the biological system itself.
-
Inhibitor Solubility and Degradation:
-
Solubility: this compound, like many small molecules, is typically dissolved in DMSO.[13] Incomplete solubilization is a major source of error.[7] Ensure the compound is fully dissolved in high-purity, anhydrous DMSO before preparing aqueous dilutions.[7] Absorbed water can significantly decrease the solubility of compounds in DMSO.[14]
-
Precipitation: The inhibitor may precipitate when diluted from a DMSO stock into aqueous cell culture media. Visually inspect the media for any precipitate after adding the inhibitor.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[7]
-
-
Concentration and Treatment Time:
-
Dose-Response: The effective concentration can be highly cell-type dependent. Perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
-
Time Course: The desired effect may be time-dependent. A full time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration.
-
-
Cellular Context:
-
SIK Isoform Expression: Cell lines express different levels of SIK1, SIK2, and SIK3.[15][16] If your cell line has very low expression of the relevant SIK isoforms, you may not see a strong effect. Verify SIK expression via qPCR or Western blot if possible.
-
Upstream Pathway Activity: SIK activity is regulated by upstream kinases like LKB1 (for activation) and PKA (for inhibition).[3] The basal activity of these pathways in your culture conditions can influence the cell's response to a SIK inhibitor.
-
Problem 2: High Variability Between Replicates
Q: My results are inconsistent from well to well or from one experiment to the next. How can I improve reproducibility?
A: High variability can mask real biological effects. Improving consistency often comes down to standardizing your cell culture and experimental techniques.[17]
-
Cell Culture Practices:
-
Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments. High-passage cells can undergo phenotypic and genotypic drift.[9]
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Cell Seeding Density: Ensure uniform cell seeding across all wells. Inconsistent cell numbers will lead to variable results.[9] Be particularly careful with cells that tend to clump.[7]
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Edge Effects: In multi-well plates (e.g., 96-well), wells on the perimeter are prone to evaporation, which can alter the effective concentration of this compound.[7] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[7]
-
-
Inhibitor Preparation and Handling:
-
Consistent Preparation: Always prepare fresh dilutions of this compound from a master DMSO stock for each experiment. Do not reuse diluted aqueous solutions.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Pre-wetting pipette tips and using reverse pipetting for viscous solutions like DMSO stocks can improve accuracy.
-
Problem 3: Unexpected or Off-Target Effects
Q: I'm observing a phenotype that doesn't align with the known functions of SIKs. Could this be an off-target effect?
A: Yes, this is a critical consideration for any kinase inhibitor.[18][19] While this compound is designed to target SIKs, cross-reactivity with other kinases is possible, especially at higher concentrations.
-
Confirming On-Target Effect:
-
Use Multiple Inhibitors: Use a structurally different SIK inhibitor (e.g., HG-9-91-01) to see if it recapitulates the same phenotype.[20] If two different inhibitors produce the same result, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of a SIK isoform to see if it reverses the effect of the inhibitor.
-
Direct Target Engagement: The most direct confirmation is to measure the phosphorylation of a known SIK substrate (e.g., CRTCs or HDACs) via Western blot to confirm that this compound is inhibiting the kinase at the concentrations used.
-
-
Minimizing Off-Target Effects:
-
Use the Lowest Effective Concentration: Once you have determined the optimal concentration from a dose-response curve, use the lowest concentration that gives a robust on-target effect to minimize the risk of engaging off-target kinases.[20]
-
Consult Kinase Selectivity Data: Review literature or vendor data for kinase panel screening results for this compound or similar compounds to identify potential off-target kinases.[5][21]
-
Data and Protocols
Quantitative Data Summary
The potency of SIK inhibitors can vary between isoforms and the specific assay used. Below is a summary table for a well-characterized pan-SIK inhibitor, which can serve as a reference point.
| Parameter | SIK1 | SIK2 | SIK3 | Notes |
| IC₅₀ (Biochemical) | ~0.92 nM | ~6.6 nM | ~9.6 nM | Potency against isolated enzymes (Data for HG-9-91-01).[22] |
| EC₅₀ (Cell-based) | 1-100 nM | 1-100 nM | 1-100 nM | Effective concentration in cells is typically higher and varies by cell type and endpoint.[20] |
General Experimental Protocol for Cell-Based Assays
This protocol provides a general framework. It must be optimized for your specific cell line and experimental goals.
-
Preparation of this compound Stock Solution:
-
Warm the vial of this compound to room temperature.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in anhydrous, cell-culture grade DMSO.[13]
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells under standard conditions, ensuring they are healthy and in the exponential growth phase.[23]
-
Trypsinize (for adherent cells) and count the cells.
-
Seed the cells in the appropriate multi-well plates at a predetermined optimal density. Allow cells to adhere and recover for 12-24 hours before treatment.
-
-
Compound Treatment:
-
Thaw an aliquot of the this compound DMSO stock.
-
Prepare serial dilutions of the inhibitor in complete cell culture medium. Start by making an intermediate dilution at 1000x the final concentration in media, vortex gently, then dilute this to the final 1x concentration. This two-step dilution helps prevent precipitation.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle.
-
Incubate the cells for the predetermined optimal duration.
-
-
Assay and Data Analysis:
-
After incubation, perform the desired assay (e.g., ELISA for cytokine measurement, qPCR for gene expression, Western blot for protein phosphorylation, or a cell viability assay).
-
Analyze the data, comparing the inhibitor-treated groups to the vehicle control.
-
Visualizations
SIK Signaling Pathway
Caption: SIK signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow
Caption: A generalized experimental workflow for using this compound in cell-based assays.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of inconsistent this compound results.
References
- 1. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIKs suppress tumor function and regulate drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellgs.com [cellgs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Salt-inducible kinase 1 is present in lung alveolar epithelial cells and regulates active sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [no.promega.com]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.biomol.com [resources.biomol.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Minimizing SIKs-IN-1 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating potential toxicity associated with the Salt-Inducible Kinase (SIK) inhibitor, SIKs-IN-1, in preclinical animal studies. The information is presented in a practical question-and-answer format, including troubleshooting guides and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrimidine-5-carboxamide derivative that functions as a Salt-Inducible Kinase (SIK) inhibitor.[1] SIKs, which include isoforms SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family.[2][3] this compound exerts its effects by blocking the catalytic activity of these kinases. This inhibition leads to downstream cellular changes, notably modulating the transformation of M1/M2 macrophages involved in inflammation. Specifically, this compound has been shown to up-regulate the anti-inflammatory cytokine IL-10 while down-regulating the pro-inflammatory cytokine IL-12, demonstrating anti-inflammatory effects in models like DSS-induced colitis.[1]
Q2: What are the primary physiological roles of Salt-Inducible Kinases (SIKs)?
SIKs are serine/threonine kinases that play crucial roles in a variety of physiological processes.[3] They are activated by the upstream kinase LKB1 and act as key signaling nodes that translate extracellular signals into transcriptional and post-transcriptional responses.[2] Their functions include:
-
Metabolic Regulation : SIKs are involved in glucose and lipid metabolism, including gluconeogenesis in the liver and lipid regulation in adipose tissue.[4][5]
-
Inflammation and Immunity : They are critical regulators of immune responses, influencing cytokine production in innate immune cells.[4][6]
-
Ion Homeostasis : SIK1, in particular, is involved in regulating intracellular ion concentrations by targeting transporters like Na+-K+-ATPase.[5]
-
Gene Expression : SIKs phosphorylate and regulate the activity of transcriptional co-activators like CRTCs and class IIa histone deacetylases (HDACs), thereby controlling various gene expression programs.[2][7][8]
Q3: What are the potential on-target and off-target toxicities of a SIK inhibitor?
Toxicity from kinase inhibitors can stem from both exaggerated effects on the intended target (on-target toxicity) and interactions with unintended molecules (off-target toxicity).
-
On-Target Toxicity : Since SIKs are involved in fundamental metabolic and homeostatic processes, their inhibition could theoretically lead to metabolic disturbances, electrolyte imbalances, or alterations in immune function. The specific on-target effects will depend on the level and duration of SIK inhibition in various tissues.
-
Off-Target Toxicity : Like many kinase inhibitors, this compound may bind to other kinases or proteins, a phenomenon known as polypharmacology.[9] Off-target effects are a common source of toxicity and can manifest in various ways, including cardiotoxicity, hepatotoxicity, or gastrointestinal issues.[10][11][12] The overall toxicity profile of a kinase inhibitor is often determined by its selectivity across the kinome.[13]
Q4: How can the formulation and pharmacokinetic properties of this compound influence its toxicity profile?
The formulation, route of administration, and resulting pharmacokinetic (PK) profile are critical determinants of a compound's safety and efficacy.[14][15]
-
Formulation : A poorly optimized formulation can lead to erratic absorption, resulting in either dangerously high peak concentrations (Cmax) or insufficient exposure for efficacy. Using a well-characterized vehicle is crucial for consistent results.
-
Pharmacokinetics (PK) : The absorption, distribution, metabolism, and excretion (ADME) properties of this compound dictate its exposure levels in plasma and tissues.[15] A compound with poor PK properties, such as a very long half-life or high accumulation in non-target tissues, may have a higher risk of toxicity.
-
In Vitro-In Vivo Correlation : Establishing a relationship between in vitro potency and the in vivo exposure required for a therapeutic effect is key. In vivo studies should aim for plasma concentrations that are effective but do not grossly exceed the concentrations needed for target engagement, thereby minimizing the risk of off-target effects.[16]
Section 2: Visualizations of Pathways and Workflows
Signaling Pathway
Caption: The LKB1-SIK signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: A typical experimental workflow for preclinical toxicity assessment.
Section 3: Troubleshooting Guide for In Vivo Studies
Unexpected adverse events are common in animal studies. This guide provides a framework for addressing them.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Acute Morbidity or Mortality (within hours of dosing) | - Formulation Issue : Poor solubility, precipitation in vivo.- Vehicle Toxicity : The vehicle itself is causing an adverse reaction.- Acute On-Target or Off-Target Toxicity : Rapid, severe biological response. | - Re-evaluate formulation; check solubility and stability.- Run a vehicle-only control group.- Perform an acute dose-escalation study starting at a much lower dose. |
| Significant Body Weight Loss (>15-20% from baseline) | - Reduced Food/Water Intake : Due to malaise or specific compound effect.- Metabolic Dysregulation : On-target effect of SIK inhibition.- Gastrointestinal Toxicity : Off-target effect on the GI tract. | - Monitor food and water consumption daily.- Provide supportive care (e.g., hydration, palatable food).- Reduce the dose or dosing frequency.- Conduct histopathology on GI tissues.[17] |
| Observable Clinical Signs of Distress (e.g., piloerection, hunched posture, lethargy) | - Systemic Toxicity : Compound is affecting overall animal health.- Pain or Discomfort : Potential inflammatory or neurological effect. | - Implement a detailed clinical scoring system to quantify observations.- Consider these signs as early markers of toxicity to inform dose adjustments.[17]- Consult with veterinary staff for appropriate supportive care. |
| Inconsistent Results Between Animals or Studies | - Dosing Inaccuracy : Errors in dose calculation or administration.- Formulation Inconsistency : Compound not uniformly suspended.- Biological Variability : Natural variation within the animal population. | - Re-verify all dose calculations and administration techniques.- Ensure the formulation is a homogenous suspension/solution before each dose.- Increase group sizes (N) to improve statistical power. |
| Unexpected Pharmacological Effect (e.g., cardiotoxicity, neurotoxicity) | - Off-Target Activity : The compound is hitting an unintended kinase or receptor.[18][19]- Metabolite Activity : A metabolite of this compound may have a different activity profile. | - Conduct a kinome-wide selectivity screen to identify potential off-targets.- Perform specific functional assays (e.g., cardiovascular monitoring, behavioral tests).- Characterize the metabolite profile of the compound. |
Section 4: Key Experimental Protocols
Protocol 1: Dose Formulation for Rodent Oral Gavage Studies
This protocol provides a general method for preparing a suspension of a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Vehicle components: Tween 80, Methylcellulose (0.5% w/v), Sterile Water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate tubes and syringes for dosing
Methodology:
-
Calculate Required Amount : Determine the total amount of this compound and vehicle needed for the entire study, including a ~20% overage to account for transfer losses.
-
Prepare Vehicle : Prepare a 0.5% (w/v) methylcellulose solution in sterile water. A common vehicle combination is 0.5% Methylcellulose with 0.1% Tween 80.
-
Wetting the Compound : In a clean mortar, add the calculated this compound powder. Add a small amount of Tween 80 (the "wetting agent") and gently triturate with the pestle to form a uniform paste. This prevents clumping.
-
Suspension : Gradually add the 0.5% methylcellulose vehicle to the paste while continuously stirring or triturating to create a homogenous suspension.
-
Final Mixing : Transfer the suspension to a suitable container with a magnetic stir bar. Stir continuously on a stir plate for at least 30 minutes before dosing.
-
Administration : Keep the suspension stirring during the entire dosing procedure to prevent the compound from settling. Use appropriate gavage needles for the animal size.
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a common design for a dose-range finding study to identify the MTD.
Objective: To determine the highest dose of this compound that can be administered for a defined period (e.g., 7-14 days) without causing mortality or severe morbidity (e.g., >20% body weight loss).
Experimental Design:
-
Animals : Use a single sex (e.g., male) of a common mouse strain (e.g., C57BL/6), 8-10 weeks old.
-
Group Size : n=3-5 mice per group.
-
Dose Levels : Select 4-5 dose levels based on in vitro potency and any available data. A logarithmic dose spacing (e.g., 10, 30, 100 mg/kg) is common. Include a vehicle-only control group.
-
Route and Frequency : Oral gavage (p.o.), once daily (q.d.).
-
Duration : 7 days.
Methodology:
-
Acclimation : Acclimate animals to the facility for at least 5 days before the study begins.
-
Baseline Measurements : Record the body weight of each animal on Day 0 (the day before dosing starts) and randomize them into treatment groups.
-
Dosing : Administer the appropriate dose of this compound or vehicle daily for 7 days.
-
In-Life Monitoring :
-
Clinical Observations : Observe animals at least twice daily for any signs of toxicity (posture, activity level, piloerection, etc.).
-
Body Weight : Record body weight daily.
-
-
Endpoint : At the end of the 7-day period, euthanize all surviving animals. If an animal loses >20% of its initial body weight or shows signs of severe distress, it should be euthanized and considered a study endpoint.
-
Necropsy : Perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs) for potential histopathological analysis.
Data Presentation: MTD Study Summary
| Dose Group (mg/kg/day) | n | Survival (Day 7) | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle | 5 | 5/5 | +5.2% | No abnormal findings |
| 10 | 5 | 5/5 | +3.1% | No abnormal findings |
| 30 | 5 | 5/5 | -4.5% | Mild, transient lethargy post-dosing |
| 100 | 5 | 3/5 | -18.9% (survivors) | Hunched posture, piloerection, significant lethargy |
| 300 | 5 | 0/5 | N/A | Mortality within 48 hours |
| This table is a representative example and does not reflect actual data for this compound. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIKs suppress tumor function and regulate drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced modeling of salt-inducible kinase (SIK) inhibitors incorporating protein flexibility through molecular dynamics and cross-docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. icr.ac.uk [icr.ac.uk]
- 14. publications.ashp.org [publications.ashp.org]
- 15. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
SIKs-IN-1 degradation and proper storage conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation and proper storage of Salt-Inducible Kinase (SIK) inhibitors, with a focus on the widely used compound HG-9-91-01, often referred to as SIKs-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a term used for inhibitors of the Salt-Inducible Kinase family (SIK1, SIK2, SIK3). A prominent and highly potent example is the compound HG-9-91-01 , which is a pan-SIK inhibitor with IC50 values in the low nanomolar range (0.92 nM for SIK1, 6.6 nM for SIK2, and 9.6 nM for SIK3).[1][2][3][4][5] It is crucial to verify the specific compound you are using, as handling and stability data are specific to the chemical structure. This guide primarily refers to data for HG-9-91-01.
Q2: What is the mechanism of action for SIK inhibitors like HG-9-91-01?
A2: SIKs are a family of serine/threonine kinases that are activated by the master kinase LKB1.[6][7] Activated SIKs phosphorylate and suppress the activity of transcriptional co-activators like CRTCs (CREB-regulated transcription coactivators) and Class IIa HDACs (histone deacetylases) by retaining them in the cytoplasm.[6][7][8][9] By inhibiting SIKs, compounds like HG-9-91-01 prevent the phosphorylation of these targets, allowing them to translocate to the nucleus and activate gene expression programs.
Q3: What are the recommended storage conditions for this compound (HG-9-91-01)?
A3: Proper storage is critical to prevent degradation and ensure experimental reproducibility. The stability of HG-9-91-01 depends on whether it is in solid (powder) form or dissolved in a solvent. Please refer to the table below for vendor-recommended storage conditions.
Q4: How should I prepare a stock solution of this compound (HG-9-91-01)?
A4: HG-9-91-01 is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO to minimize degradation from moisture.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. See the detailed protocol in the "Experimental Protocols" section.
Data Summary
Table 1: Recommended Storage Conditions for this compound (HG-9-91-01)
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Powder (Solid) | -20°C | 3 years | [2][3] |
| 4°C | 2 years | [3] | |
| In Solvent (DMSO) | -80°C | 1 year | [2][3] |
| -20°C | 6 months | [3] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with SIK inhibitors.
Q: My SIK inhibitor is not showing any effect or the results are inconsistent. What could be the cause?
A: This is a common issue that can stem from several sources. The logical troubleshooting workflow below can help pinpoint the problem. Start by evaluating the most likely causes: compound integrity, solution preparation, and experimental design.
Caption: Troubleshooting workflow for SIK inhibitor inactivity.
Q: I suspect my inhibitor has degraded. How can I be sure?
A: Degradation often occurs due to improper storage, exposure to moisture, or excessive freeze-thaw cycles of stock solutions.
-
Check Storage History: Compare your storage conditions and the age of your compound/solution with the recommendations in Table 1.
-
Use a Positive Control: Always include a fresh aliquot or a newly prepared solution of the inhibitor in a control experiment to compare its activity against the suspect batch.
-
Perform a Validation Assay: If the issue persists, you may need to validate the activity of your inhibitor stock directly. See the protocols below for an In Vitro Kinase Assay or a Thermal Shift Assay to confirm that the inhibitor can still bind to and inhibit its target kinase.
Q: My inhibitor works in cell-free assays but not in my cell-based experiments. Why?
A: This discrepancy can arise from several factors related to the biological context:
-
Cell Permeability: Ensure the inhibitor can cross the cell membrane to reach its intracellular target. While HG-9-91-01 is used in cell-based assays, its efficacy can vary by cell type.
-
Metabolic Instability: Some compounds are rapidly metabolized and degraded by cells. HG-9-91-01, for instance, is known to be rapidly degraded by mouse liver microsomes, which makes it unsuitable for direct injection into animals but highlights its potential for metabolic breakdown.[1][6]
-
Off-Target Effects: At higher concentrations, inhibitors may engage other kinases, leading to unexpected or confounding results. HG-9-91-01 has been shown to inhibit other kinases that have a threonine at the "gatekeeper" site, such as members of the Src family.[1][3]
-
Incubation Time: The inhibitor may require a longer incubation time to achieve its effect in a cellular context compared to a cell-free assay. A time-course experiment is recommended to determine the optimal duration.
Key Experimental Protocols
Protocol 1: Preparation of this compound (HG-9-91-01) Stock Solution
This protocol describes how to prepare a concentrated stock solution for long-term storage.
-
Acclimate: Allow the vial of powdered HG-9-91-01 to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).[2]
-
Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved. Warming to 37°C can aid dissolution if necessary.[3]
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -80°C for up to one year.[2][3] When needed, thaw a single aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium immediately before use.
Protocol 2: Thermal Shift Assay (TSA) to Assess Inhibitor Binding
A Thermal Shift Assay (also known as Differential Scanning Fluorimetry) can confirm if your inhibitor is capable of binding to its target kinase. Ligand binding typically increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[10][11][12]
-
Prepare Protein-Dye Mixture: In a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl), prepare a solution containing the purified SIK enzyme (e.g., final concentration of 2-5 µM) and a fluorescent dye such as SYPRO Orange (e.g., final concentration of 5x).[10][12]
-
Dispense Mixture: Aliquot the protein-dye mixture into the wells of a 384-well PCR plate.[10]
-
Add Compounds: Add your this compound inhibitor to the test wells (e.g., final concentration of 10 µM). Include a DMSO-only control (reference) and a no-protein control (blank).
-
Run Experiment: Place the sealed plate in a real-time PCR machine. Program the instrument to gradually increase the temperature from 25°C to 95°C while continuously monitoring fluorescence.[10]
-
Analyze Data: The temperature at which the protein unfolds exposes hydrophobic regions, causing the dye to fluoresce. The midpoint of this transition is the Tm. A significant positive shift in Tm in the presence of the inhibitor compared to the DMSO control indicates successful binding and an active compound.
Caption: Experimental workflow for a Thermal Shift Assay.
Protocol 3: In Vitro Kinase Assay to Validate Inhibitor Activity
This protocol provides a general workflow to directly measure the inhibitory effect of this compound on SIK kinase activity using a luminescence-based ADP detection method.[13][14]
-
Prepare Reagents:
-
SIK Enzyme: Dilute purified recombinant SIK1, SIK2, or SIK3 enzyme to the desired concentration in kinase assay buffer.
-
Substrate/ATP Mix: Prepare a mix containing a suitable peptide substrate (e.g., AMARAtide) and ATP in kinase assay buffer.[13]
-
Inhibitor Dilutions: Prepare a serial dilution of your this compound stock solution to test a range of concentrations. Include a DMSO-only control.
-
-
Set Up Reaction: In a 96- or 384-well plate, add in the following order:
-
Inhibitor dilution (or DMSO).
-
Diluted SIK enzyme.
-
Start the reaction by adding the Substrate/ATP mix.
-
-
Incubation: Incubate the plate at 30°C or room temperature for the specified time (e.g., 45-60 minutes).[13][14]
-
Detect ADP Formation: Stop the reaction and measure kinase activity by quantifying the amount of ADP produced. This is commonly done using a commercial kit like ADP-Glo™. This involves:
-
Adding ADP-Glo™ Reagent to deplete unused ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
-
Measure Luminescence: Read the luminescent signal on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to kinase activity.
-
Analyze Data: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. A potent IC50 value confirms the inhibitor is active.
Signaling Pathway Visualization
SIK Signaling and Point of Inhibition
The diagram below illustrates the canonical SIK signaling pathway and highlights where inhibitors like HG-9-91-01 act.
Caption: SIK signaling pathway and mechanism of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 10. eubopen.org [eubopen.org]
- 11. Characterization of Ligand Binding to Pseudokinases Using a Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing SIKs-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time and other experimental parameters for SIKs-IN-1 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound treatment?
The optimal incubation time for this compound treatment is cell-type and concentration-dependent, and also depends on the specific downstream readout. Based on studies with related pan-SIK inhibitors, treatment times can range from a short-term 30-minute incubation to a longer-term 96-hour exposure. For instance, pretreatment of bone marrow-derived dendritic cells (BMDCs) with the SIK inhibitor HG-9-91-01 for 30 minutes was sufficient to enhance IL-10 production upon stimulation.[1] In other studies, longer incubation times of 24 to 96 hours have been used to assess effects on cell proliferation and viability.[2][3] It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental goals.
Q2: What is a typical concentration range for this compound?
The effective concentration of this compound can vary between cell lines and experimental conditions. Studies with potent pan-SIK inhibitors like HG-9-91-01 and YKL-05-099 show biological activity in the nanomolar to low micromolar range. For example, HG-9-91-01 has an IC50 of 0.92 nM, 6.6 nM, and 9.6 nM for SIK1, SIK2, and SIK3, respectively.[4][5] In cell-based assays, concentrations ranging from 200 nM to 10 µM have been used.[4][6] A dose-response experiment is crucial to identify the optimal, non-toxic concentration for your cells.
Q3: How can I assess the cytotoxic effects of this compound?
A common method to evaluate cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. It is advisable to perform a dose-response and time-course experiment to determine the concentration and incubation time at which this compound does not significantly impact cell viability. For example, the SIK inhibitor YKL-05-099 was found to be non-toxic at concentrations less than 10 μM.[6]
Q4: What are the known downstream effects of SIK inhibition that I can measure?
Inhibition of SIKs typically leads to an anti-inflammatory phenotype in immune cells. Key measurable downstream effects include:
-
Increased IL-10 production: SIK inhibitors have been shown to potentiate the production of the anti-inflammatory cytokine IL-10 in macrophages and dendritic cells stimulated with TLR agonists like LPS or zymosan.[1][11]
-
Decreased pro-inflammatory cytokine production: A decrease in cytokines such as TNF-α, IL-6, and IL-12 can be observed.[11][12]
-
Dephosphorylation of CRTC3 and HDAC4: SIK inhibition leads to the dephosphorylation of downstream targets like CREB-regulated transcription coactivator 3 (CRTC3) and histone deacetylase 4 (HDAC4).[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal Incubation Time: The incubation period may be too short or too long to observe the desired effect. | Perform a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal time point for your specific readout. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, causing off-target effects or cytotoxicity. | Conduct a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM) to find the optimal working concentration. | |
| Cellular Resistance: The cell line you are using may not be sensitive to SIK inhibition. | Confirm SIK expression in your cell line. Consider using a positive control cell line known to respond to SIK inhibitors. | |
| Reagent Inactivity: The this compound compound may have degraded. | Ensure proper storage of the inhibitor (typically at -20°C or -80°C, protected from light) and use a fresh stock. | |
| High cell death observed after treatment. | Cytotoxicity: The concentration of this compound is too high. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of the inhibitor. Use a concentration well below the toxic threshold. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells with a low passage number and seed them at a consistent density for each experiment. |
| Experimental Procedure Variability: Minor differences in the experimental protocol can lead to variability. | Follow a detailed, standardized protocol for every experiment. | |
| Unexpected or off-target effects observed. | Inhibitor Specificity: this compound, like other kinase inhibitors, may have off-target effects. For example, the related inhibitor HG-9-91-01 has been reported to inhibit other kinases like Src family members.[4][13] | To confirm that the observed effects are due to SIK inhibition, consider using a structurally unrelated SIK inhibitor as a control.[14] Additionally, siRNA-mediated knockdown of SIKs can be used to validate the pharmacological findings. |
Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal incubation time for this compound in a cell-based assay.
1. Cell Seeding:
- Seed your cells of interest in a multi-well plate (e.g., 96-well for viability assays, 24-well for protein/RNA analysis) at a density that will ensure they are in the exponential growth phase and do not reach over-confluency by the end of the experiment.
- Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on literature for similar compounds (e.g., 100 nM, 500 nM, 1 µM, 5 µM).
- Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
- Remove the old medium from the cells and add the medium containing this compound or vehicle.
3. Time-Course Incubation:
- Incubate the plates for different durations (e.g., 1, 6, 12, 24, 48, 72 hours).
4. Assay-Specific Readout:
- At each time point, harvest the cells or supernatant for your desired downstream analysis (e.g., MTT assay for viability, ELISA for cytokine secretion, Western blot for protein phosphorylation, or qPCR for gene expression).
5. Data Analysis:
- Analyze the data for each time point and concentration to determine the optimal conditions that produce the desired effect without significant cytotoxicity.
Protocol for Assessing this compound Cytotoxicity using MTT Assay
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate overnight.
2. Treatment:
- Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control.
- Incubate for your desired time points (e.g., 24, 48, 72 hours).
3. MTT Addition:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][9]
4. Solubilization:
- Carefully remove the medium.
- Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes on an orbital shaker.
5. Absorbance Measurement:
- Read the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
The following tables summarize data extrapolated from studies on related pan-SIK inhibitors which can serve as a starting point for designing experiments with this compound.
Table 1: IC50 Values of Pan-SIK Inhibitors
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [4][5] |
| YKL-05-099 | ~10 | ~40 | ~30 | [6][15] |
Table 2: Effective Concentrations and Treatment Times of SIK Inhibitors in Cell-Based Assays
| Inhibitor | Cell Type | Concentration | Treatment Time | Observed Effect | Reference |
| HG-9-91-01 | Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.3 µM | 30 min (pre-treatment) | Enhanced IL-10 production | [1] |
| HG-9-91-01 | Macrophages | 500 nM | 1 hour (pre-treatment) | Increased IL-10, decreased pro-inflammatory cytokines | [5] |
| ARN-3236 | Prostate Cancer Cells | Dose- and time-dependent | Not specified | Enhanced CREB1 activity | [2] |
| YKL-05-099 | AML Cell Lines | 1 µM | 24 hours | Cell cycle arrest and apoptosis | [16] |
| YKL-05-099 | Bone Marrow-Derived Dendritic Cells (BMDCs) | 1 µM | 24 hours | Potentiated IL-10 production | [15] |
Visualizations
Caption: this compound inhibits SIK, leading to downstream effects on gene expression.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. pnas.org [pnas.org]
- 2. Salt-inducible Kinase 2 Regulates Mitotic Progression and Transcription in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo screen identifies a SIK inhibitor that induces β cell proliferation through a transient UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to control for SIKs-IN-1 off-target kinase inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SIKs-IN-1, a representative pan-inhibitor of Salt-Inducible Kinases (SIKs). Given that kinase inhibitors can exhibit off-target effects, this guide focuses on strategies to control for and interpret potential off-target kinase inhibition. The information provided uses YKL-05-099 as a well-characterized example to illustrate key concepts and control experiments.
Frequently Asked Questions (FAQs)
Q1: What are Salt-Inducible Kinases (SIKs) and what is the mechanism of action of this compound?
Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family.[1][2] They are key regulators of various physiological processes, including metabolism, inflammation, and cancer progression.[3][4] SIKs are activated by the upstream kinase LKB1. Once active, SIKs phosphorylate downstream targets, such as CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs), leading to their sequestration in the cytoplasm and subsequent changes in gene expression.[5][6][7]
This compound is a small molecule inhibitor designed to block the catalytic activity of SIKs by binding to their ATP-binding pocket.[3] This prevents the phosphorylation of downstream substrates, allowing them to translocate to the nucleus and modulate gene transcription.[7]
Q2: What are the known on-target and potential off-target kinases for pan-SIK inhibitors like this compound?
Pan-SIK inhibitors are designed to inhibit all three SIK isoforms. For example, the well-characterized SIK inhibitor YKL-05-099 demonstrates potent inhibition of all three SIKs. However, like many kinase inhibitors, it can also interact with other kinases, particularly those with similar ATP-binding pockets. Known off-targets for some pan-SIK inhibitors include Colony-Stimulating Factor 1 Receptor (CSF1R), SRC, and ABL.[8][9] It is crucial for researchers to perform comprehensive kinase profiling to understand the specific selectivity of the inhibitor they are using.
Q3: Why is it important to control for off-target effects?
Troubleshooting Guide
Issue 1: Observed phenotype is inconsistent with known SIK biology.
Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase.
Troubleshooting Steps:
-
Validate Target Engagement in Cells: Confirm that this compound is engaging with SIKs in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11]
-
Assess Downstream SIK Signaling: Measure the phosphorylation status of a known SIK substrate, such as CREB at Ser133 or HDAC5 at Ser259, via Western Blot.[3][12][13] A decrease in phosphorylation upon treatment with this compound would indicate on-target activity.
-
Use a Structurally Unrelated SIK Inhibitor: If available, compare the effects of this compound with another SIK inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a Kinome-Wide Selectivity Profile: To identify potential off-targets, screen this compound against a broad panel of kinases at a relevant concentration. This will provide a comprehensive list of kinases that are inhibited by the compound.[14]
-
Rescue Experiment: If a specific off-target is identified, use genetic approaches (e.g., siRNA or CRISPR) to deplete the off-target kinase and see if this phenocopies the effect of this compound.
Issue 2: Difficulty in determining the appropriate concentration of this compound to use in cell-based assays.
Possible Cause: The optimal concentration should be high enough to inhibit the target kinase but low enough to minimize off-target effects.
Troubleshooting Steps:
-
Determine the Cellular IC50: Perform a dose-response experiment and measure the inhibition of a downstream SIK signaling event (e.g., pCREB levels) to determine the concentration of this compound that gives 50% inhibition in your cell line.
-
Consult Kinase Selectivity Data: Use the IC50 values from a kinase profiling screen to guide your concentration choice. Aim for a concentration that is potent for SIKs but significantly lower than the IC50 for major off-targets.
-
Perform a Cell Viability Assay: Ensure that the chosen concentration is not causing general cellular toxicity.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50) of the representative pan-SIK inhibitor YKL-05-099 against SIK isoforms. This data is crucial for designing experiments and interpreting results.
| Kinase Target | YKL-05-099 IC50 (nM) | Reference |
| SIK1 | ~10 | [6][13][15] |
| SIK2 | 40 | [9][13][15] |
| SIK3 | ~30 | [6][13][15] |
Key Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 of this compound against purified SIK1, SIK2, or SIK3.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
Kinase substrate (e.g., AMARA peptide)
-
ATP
-
Kinase assay buffer
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[1][2]
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing the SIK enzyme and substrate in the kinase assay buffer. Add 20 µL of the master mix to each well.
-
Prepare a solution of ATP in the kinase assay buffer. Add 25 µL of the ATP solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-CREB (Ser133)
This protocol is to assess the on-target activity of this compound in cells by measuring the phosphorylation of a downstream SIK substrate.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.[16]
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-CREB to total CREB.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of this compound to SIKs in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or a 384-well PCR plate
-
Thermocycler
-
Western blot reagents (as in Protocol 2)
-
Primary antibody against the target SIK isoform (e.g., anti-SIK2)
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[19]
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 384-well plate.[19]
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[19]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble SIK protein in each sample by Western blot, as described in Protocol 2, using an antibody specific to the SIK isoform of interest.
-
Plot the amount of soluble SIK protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[11]
Visualizations
Caption: SIK signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for validating on-target and identifying off-target effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Cyclic adenosine monophosphate-responsive element-binding protein activation predicts an unfavorable prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and storing SIKs-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing SIKs-IN-1, alongside troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use a fresh, anhydrous grade of DMSO, as the presence of moisture can impact the solubility and stability of the compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in DMSO to your desired concentration.[1] If you encounter difficulty in dissolving the compound, gentle warming (e.g., in a 37°C water bath) and sonication can aid in complete dissolution.[2]
Q3: My this compound solution in DMSO precipitated when I diluted it in my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds.[2][3] Here are some troubleshooting steps:
-
Further Dilution in DMSO: Before adding to the aqueous medium, perform an intermediate dilution of your concentrated stock solution in DMSO.
-
Sonication/Vortexing: After diluting in the final aqueous medium, vortex or sonicate the solution for several minutes to help redissolve the precipitate.[2][3]
-
Gentle Warming: Briefly warming the solution to 37°C can also help in redissolving the compound.[2]
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the storage recommendations in the tables below. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Data sourced from MedchemExpress.com.[1]
Table 2: Example Stock Solution Preparation for this compound (Molecular Weight: 432.54 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 2.31 mL |
| 5 mM | 0.46 mL |
| 10 mM | 0.23 mL |
Calculations based on data from MedchemExpress.com.[1]
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound
This protocol provides a general guideline for treating macrophage cell lines (e.g., RAW 264.7 or THP-1) with this compound to assess its effect on cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Anhydrous DMSO
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at a density that will result in 80-90% confluency at the time of treatment. Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).
-
Prepare this compound Working Solution:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final treatment concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO only).
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation:
-
After the pre-incubation period, add LPS to the wells to a final concentration of 100-200 ng/mL to induce an inflammatory response. Include an unstimulated control group.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) to allow for cytokine production.
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Analyze the supernatant for cytokine levels (e.g., IL-10, TNF-α, IL-12) using methods such as ELISA or multiplex bead-based assays.
-
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol describes the preparation of a this compound formulation suitable for in vivo administration, such as oral gavage.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved, using sonication if necessary.
-
Prepare Formulation: In a sterile tube, add the following components sequentially, ensuring complete mixing after each addition:
-
400 µL PEG300
-
100 µL of the 25 mg/mL this compound DMSO stock solution
-
50 µL Tween-80
-
450 µL Saline
-
-
Final Concentration: This formulation will yield a 1 mL solution containing 2.5 mg/mL of this compound. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: The freshly prepared solution should be used for in vivo experiments on the same day.
This in vivo protocol is adapted from information provided by MedchemExpress.com.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: SIK Signaling Pathway and the Mechanism of this compound Action.
Caption: General Experimental Workflow for In Vitro Macrophage Assay.
References
Mitigating cytotoxic effects of SIKs-IN-1 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of SIKs-IN-1 in vitro. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Salt-Inducible Kinases (SIKs), which are members of the AMP-activated protein kinase (AMPK) family.[1] SIKs (SIK1, SIK2, and SIK3) are serine/threonine kinases that play crucial roles in regulating various physiological processes, including inflammation, metabolism, and cell growth.[1] this compound exerts its effects by inhibiting the kinase activity of SIKs, which can modulate downstream signaling pathways.
Q2: I am observing significant cytotoxicity in my cell line after treatment with this compound, even at low concentrations. What are the potential causes?
A2: High cytotoxicity at low concentrations of a small molecule inhibitor can stem from several factors:
-
Off-target effects: The inhibitor may be affecting other kinases or cellular targets besides SIKs, leading to toxicity.[2] Many kinase inhibitors have low selectivity due to the conserved nature of the ATP-binding pocket.[3]
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of SIKs or to off-target effects of the compound.
-
Compound purity and stability: Impurities in the compound batch or degradation of the compound over time can contribute to unexpected cytotoxicity.
-
Experimental conditions: Factors such as high cell density, prolonged incubation times, or the presence of other stressors in the culture medium can exacerbate cytotoxic effects.
Q3: What are some general strategies to mitigate the in vitro cytotoxicity of this compound?
A3: Several strategies can be employed to reduce the cytotoxic effects of this compound:
-
Optimize inhibitor concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits SIK activity without causing excessive cell death.
-
Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to achieve the desired biological effect while minimizing toxicity.
-
Use a different cell line: If feasible, switching to a less sensitive cell line could alleviate the cytotoxicity issue.
-
Serum concentration: The concentration of serum in the culture medium can sometimes influence the potency and cytotoxicity of small molecules. Experiment with different serum concentrations to see if it impacts the outcome.
-
Co-treatment with protective agents: In some cases, co-treatment with antioxidants or other cytoprotective agents may help to reduce non-specific toxicity, although this should be carefully validated to ensure it does not interfere with the intended effects of the inhibitor.
Q4: How can I confirm that the observed cytotoxicity is due to an off-target effect versus on-target SIK inhibition?
A4: Distinguishing between on-target and off-target cytotoxicity can be challenging but is crucial for data interpretation. Here are a few approaches:
-
Use a structurally different SIK inhibitor: If another SIK inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
SIK knockdown/knockout: Compare the phenotype of this compound treatment with the phenotype observed after genetically silencing SIKs (e.g., using siRNA or CRISPR). If the phenotypes are similar, the effect is likely on-target.
-
Rescue experiment: If possible, overexpressing a drug-resistant mutant of the target SIK isoform could rescue the cytotoxic phenotype, confirming an on-target effect.
-
Kinome profiling: In-depth biochemical assays screening this compound against a large panel of kinases can identify potential off-targets.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background cytotoxicity in vehicle control (e.g., DMSO) | Solvent concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all wells. Run a vehicle-only control to assess its baseline toxicity. |
| Inconsistent results between experiments | Cell passage number, cell density at the time of treatment, or inhibitor stock solution degradation. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for each experiment. Prepare fresh inhibitor stock solutions from powder periodically and store them properly. |
| No observable effect of the inhibitor | Inhibitor concentration is too low, inhibitor is inactive, or the target is not critical in your model. | Perform a dose-response experiment with a wider concentration range. Verify the activity of the inhibitor in a biochemical assay if possible. Confirm SIK expression in your cell line. |
| Precipitation of the inhibitor in culture medium | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure thorough mixing. Visually inspect the medium for any precipitates after adding the inhibitor. |
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides illustrative IC50 values for other known SIK inhibitors to serve as a reference for expected potency ranges. Researchers should determine the specific IC50 and cytotoxic concentrations for this compound in their experimental system.
| SIK Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 11 | 2.9 | 5.5 | F. Hoffmann-La Roche |
| YKL-05-099 | 150 | 11 | 33 | The Scripps Research Institute |
| GLPG3312 | 5.8 | 2.3 | Not Reported | Galapagos NV |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and mitigate the cytotoxicity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and vehicle control) for the desired incubation period.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay.[5]
-
Set up control wells for: no cells (medium background), vehicle-treated cells (spontaneous LDH release), and cells treated with a lysis buffer provided in the kit (maximum LDH release).[6]
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[5]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[5]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental and control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells in culture dishes or plates.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[7]
-
Incubate the cells at room temperature for 15 minutes in the dark.[7]
-
Analyze the stained cells by flow cytometry as soon as possible.[7]
-
Gate the cell populations to quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
Visualizations
SIK Signaling Pathway
References
- 1. Role of SIK1 in tumors: Emerging players and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
Validation & Comparative
A Comparative Guide to SIKs-IN-1 and the Pan-SIK Inhibitor HG-9-91-01
In the landscape of kinase inhibitor research, Salt-Inducible Kinase (SIK) inhibitors have emerged as promising therapeutic agents, particularly in the context of inflammatory diseases. This guide provides a detailed comparison of a novel SIK inhibitor, SIKs-IN-1, and the well-characterized pan-SIK inhibitor, HG-9-91-01. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to SIKs and Their Inhibition
Salt-Inducible Kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of various physiological processes, including inflammation and metabolism. The inhibition of SIKs has been shown to modulate the balance of pro- and anti-inflammatory cytokines, making them attractive targets for therapeutic intervention in inflammatory conditions.
HG-9-91-01 is a potent and well-documented pan-SIK inhibitor, demonstrating activity against all three SIK isoforms in the nanomolar range. This compound, identified as compound 8h in a 2023 study by Cai et al., is a more recently developed pyrimidine-5-carboxamide derivative. It was designed to improve upon the drug-like properties of HG-9-91-01, which has limitations such as a rapid elimination rate and high plasma protein binding that hinder its clinical application.[1][2]
Quantitative Performance Comparison
A direct quantitative comparison of the inhibitory potency of this compound and HG-9-91-01 is challenging due to the limited publicly available data for this compound. While the developers of this compound report "favorable activity and selectivity on SIK1/2," specific IC50 values have not been disclosed in the available literature.[2] In contrast, the inhibitory activities of HG-9-91-01 are well-documented.
Table 1: In Vitro Inhibitory Activity (IC50) of SIK Inhibitors
| Inhibitor | SIK1 (nM) | SIK2 (nM) | SIK3 (nM) | Other Notable Targets |
| This compound (compound 8h) | Data not available | Data not available | Data not available | Reported selectivity for SIK1/2 |
| HG-9-91-01 | 0.92[3][4][5][6] | 6.6[3][4][5] | 9.6[3][4][5] | Src family kinases (Src, Lck, Yes), BTK, FGF receptors, Ephrin receptors[3] |
Mechanism of Action and Signaling Pathway
Both this compound and HG-9-91-01 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the SIK kinases, preventing the phosphorylation of their downstream substrates. A key signaling pathway regulated by SIKs involves the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs). Inhibition of SIKs leads to the dephosphorylation of CRTCs, allowing them to translocate to the nucleus and co-activate the transcription factor CREB, which in turn upregulates the expression of anti-inflammatory cytokines like IL-10.
Below is a diagram illustrating the SIK signaling pathway and the mechanism of action of SIK inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific data. Below are representative methodologies for key experiments used in the characterization of SIK inhibitors.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against SIK isoforms is typically determined using in vitro kinase assays. Common formats include luminescence-based assays like ADP-Glo™ and fluorescence-based assays like LanthaScreen™.
ADP-Glo™ Kinase Assay Protocol (Representative):
-
Reaction Setup: A kinase reaction is set up in a 96- or 384-well plate containing the SIK enzyme, a suitable peptide substrate (e.g., AMARA peptide), ATP, and the test inhibitor at various concentrations. The reaction is typically performed in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour) to allow for ATP consumption and ADP production.
-
ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by an incubation period (e.g., 40 minutes at room temperature).
-
ADP to ATP Conversion and Luminescence Detection: Kinase Detection Reagent is added to convert the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity. The signal is measured using a luminometer.
-
IC50 Determination: The luminescence data is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Workflow for a Typical Kinase Inhibition Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. HG-9-91-01 | SIK | TargetMol [targetmol.com]
Validating SIKs-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Salt-Inducible Kinase (SIK) inhibitors, using SIKs-IN-1 as a primary example alongside other known inhibitors.
Salt-inducible kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, are crucial regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation.[1][2][3] Dysregulation of SIK activity has been implicated in a range of diseases, making them attractive therapeutic targets.[1][2] SIK inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates.[1]
Effective drug development relies on robust methods to confirm that a compound engages its intended target within a cellular context. This guide outlines key experimental approaches for validating the target engagement of SIK inhibitors, presenting comparative data for established compounds and detailed protocols for widely used assays.
SIK Signaling Pathway and Inhibitor Mechanism of Action
SIKs are key components of the LKB1 signaling pathway.[1] Upon activation by the upstream kinase LKB1, SIKs phosphorylate and regulate the activity of downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[4][5][6] Phosphorylation by SIKs leads to the cytoplasmic sequestration of CRTCs and HDACs via their interaction with 14-3-3 proteins, thereby inhibiting their transcriptional regulatory functions in the nucleus.[4][6][7]
SIK inhibitors, such as this compound, are designed to bind to the ATP-binding pocket of the SIK enzymes, preventing the phosphorylation of CRTCs and HDACs.[1] This inhibition allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, leading to the modulation of gene expression.[6][7]
Comparative Analysis of SIK Inhibitors
To effectively validate the target engagement of a novel SIK inhibitor like this compound, it is crucial to compare its performance against well-characterized compounds. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several known SIK inhibitors against the three SIK isoforms.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |
| YKL-05-099 | ~10 | ~40 | ~30 | [8][9][10] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [11][12] |
| ARN-3236 | Not significantly inhibited | <1 | Not significantly inhibited | [13] |
| GLPG3970 | 282.8 | 7.8 | 3.8 | [11][14] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target in a cellular environment is a critical step in drug development. The following are detailed protocols for two widely accepted target engagement assays.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells.
Principle: The target protein (SIK) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the ATP-binding site of the kinase serves as the energy acceptor. When the tracer is bound to the SIK-NanoLuc fusion, a BRET signal is generated. A test compound that also binds to the ATP-binding site will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For a 96-well plate, transfect cells with a vector encoding the NanoLuc®-SIK fusion protein (e.g., NanoLuc®-SIK2) using a suitable transfection reagent.
-
Plate the transfected cells at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known SIK inhibitor (e.g., YKL-05-099) in Opti-MEM.
-
Add the NanoBRET™ tracer to the diluted compounds.
-
Remove the culture medium from the cells and add the compound/tracer mix.
-
Incubate the plate for 2 hours at 37°C and 5% CO2.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the corrected BRET ratio against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method for assessing target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in cells or cell lysates.
Principle: The binding of a ligand, such as a kinase inhibitor, can stabilize the target protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating the cells or lysate to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.
Experimental Protocol:
-
Cell Culture and Compound Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known SIK expression) to near confluency.
-
Treat the cells with the test compound (e.g., this compound) or a vehicle control at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of the target SIK protein in the soluble fraction using a standard protein detection method such as Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble SIK protein as a function of temperature for both the vehicle- and compound-treated samples.
-
The shift in the melting curve in the presence of the compound indicates target engagement.
-
Experimental Workflow for Validating this compound Target Engagement
The following diagram illustrates a logical workflow for validating the cellular target engagement of a novel SIK inhibitor like this compound.
By following a systematic approach that combines direct binding assays with the assessment of downstream signaling and functional outcomes, researchers can confidently validate the cellular target engagement of novel SIK inhibitors. This comprehensive validation is essential for the successful progression of these compounds in the drug discovery and development pipeline.
References
- 1. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIK2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. YKL-05-099 | SIK | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of SIKs-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SIKs-IN-1, a novel Salt-Inducible Kinase (SIK) inhibitor, with other relevant anti-inflammatory compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to validate the anti-inflammatory properties of this compound.
Executive Summary
This compound, a pyrimidine-5-carboxamide derivative, has emerged as a promising anti-inflammatory agent. It functions by inhibiting the activity of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that play a crucial role in regulating the inflammatory response in immune cells. By inhibiting SIKs, this compound promotes a shift from a pro-inflammatory to an anti-inflammatory cellular phenotype. This is primarily achieved by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while simultaneously suppressing the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). This guide compares the in vitro potency and in vivo efficacy of this compound with other SIK inhibitors and the widely used corticosteroid, dexamethasone.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro potency of this compound and other selected SIK inhibitors against the three SIK isoforms. Potency is represented by the half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Selectivity Profile |
| This compound (compound 8h) | Favorable activity and selectivity on SIK1/2[1] | Favorable activity and selectivity on SIK1/2[1] | Less active | SIK1/2 selective |
| HG-9-91-01 | 0.92[2][3][4][5] | 6.6[2][3][4][5] | 9.6[2][3][4][5] | Pan-SIK inhibitor |
| YKL-05-099 | ~10[3] | ~40[3] | ~30[3] | Pan-SIK inhibitor |
| GLPG3312 | 2.0[3] | 0.7[3] | 0.6[3] | Pan-SIK inhibitor |
| GLPG3970 | 282.8[3] | 7.8[3] | 3.8[3] | SIK2/3 selective |
| ARN-3236 | 21.63[6] | <1[6] | 6.63[6] | SIK2 selective |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Anti-inflammatory Activity Assay: LPS-stimulated Cytokine Release in Macrophages
This protocol is used to assess the ability of a compound to modulate the production of inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Differentiation:
- Culture bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors (e.g., M-CSF for BMDMs).
- Differentiate cells into mature macrophages over several days.
2. Compound Treatment and Stimulation:
- Pre-treat the differentiated macrophages with various concentrations of this compound, other SIK inhibitors, or dexamethasone for 1-2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.
3. Cytokine Measurement:
- Collect the cell culture supernatants.
- Quantify the concentrations of IL-10, TNF-α, IL-6, and IL-12 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of inhibition of pro-inflammatory cytokines and the fold-increase of IL-10 for each compound concentration compared to the LPS-stimulated control.
- Determine the EC50 (half-maximal effective concentration) for cytokine modulation for each compound.
In Vivo Anti-inflammatory Activity Assay: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to evaluate the efficacy of a compound in a model of inflammatory bowel disease.
1. Induction of Colitis:
- Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 consecutive days to induce acute colitis.
2. Compound Administration:
- Administer this compound, a comparator compound, or vehicle control to the mice daily via an appropriate route (e.g., oral gavage) starting from the first day of DSS administration.
3. Disease Activity Index (DAI) Monitoring:
- Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
- Calculate a DAI score based on these parameters to assess the severity of colitis.
4. Histological Analysis:
- At the end of the experiment, sacrifice the mice and collect the colons.
- Measure the colon length (shortening is a sign of inflammation).
- Fix the colon tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E).
- Score the tissue sections for inflammation severity, ulceration, and crypt damage.
5. Cytokine Analysis from Colon Tissue:
- Homogenize a portion of the colon tissue to extract proteins.
- Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the tissue homogenates using ELISA.
Mandatory Visualizations
Signaling Pathway of SIK Inhibition
The following diagram illustrates the signaling pathway through which SIK inhibitors exert their anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Comparative Analysis of SIK Isoform Inhibition by HG-9-91-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the inhibitory effects of HG-9-91-01, a potent pan-inhibitor of Salt-Inducible Kinases (SIKs). The data presented herein is intended to support researchers and drug development professionals in evaluating the utility of HG-9-91-01 as a tool compound for studying SIK signaling and as a reference for the development of novel SIK inhibitors.
Introduction to SIKs and the Role of Inhibition
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms: SIK1, SIK2, and SIK3.[1] These kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in a variety of physiological processes, including the regulation of metabolism, inflammation, and cellular proliferation.[1][2] Dysregulation of SIK activity has been implicated in numerous diseases, making them attractive therapeutic targets. SIK inhibitors, by blocking the catalytic activity of these enzymes, offer a promising avenue for therapeutic intervention in conditions such as inflammatory diseases and cancer.[3][4]
HG-9-91-01 has emerged as a widely utilized tool compound for studying SIK function due to its high potency against all three SIK isoforms.[1][3][5][6][7] This guide presents a quantitative comparison of its inhibitory activity across the SIK family and provides insight into its selectivity profile.
Quantitative Analysis of SIK Isoform Inhibition
The inhibitory potency of HG-9-91-01 against SIK1, SIK2, and SIK3 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.
| Kinase Isoform | HG-9-91-01 IC50 (nM) |
| SIK1 | 0.92[1][3][6][7] |
| SIK2 | 6.6[1][3][6][7] |
| SIK3 | 9.6[1][3][6][7] |
Table 1: Inhibitory potency (IC50) of HG-9-91-01 against human SIK isoforms.
The data clearly indicates that HG-9-91-01 is a potent pan-SIK inhibitor, with sub-nanomolar to low nanomolar activity against all three isoforms. Notably, it exhibits the highest potency for SIK1.
Kinase Selectivity Profile
While HG-9-91-01 is a potent SIK inhibitor, its selectivity against the broader human kinome is an important consideration for its use as a specific research tool. Studies have shown that HG-9-91-01 can also inhibit other protein tyrosine kinases that possess a threonine residue at the "gatekeeper" position within the ATP-binding pocket.[1][6] These off-target kinases include members of the Src family (such as Src, Lck, and Yes), Bruton's tyrosine kinase (BTK), fibroblast growth factor receptors (FGFRs), and Ephrin receptors.[1][6][8]
Crucially, HG-9-91-01 does not significantly inhibit other members of the AMPK-related kinase subfamily, which have a larger gatekeeper residue (methionine or leucine).[6] This provides a degree of selectivity within the AMPK family. Researchers should exercise caution and consider potential off-target effects when interpreting data generated using this inhibitor.[8]
SIK Signaling Pathway and Inhibition by HG-9-91-01
The SIK signaling pathway plays a critical role in transducing upstream signals to downstream effectors that control gene expression. A simplified representation of this pathway and the point of intervention by HG-9-91-01 is depicted below.
SIK signaling pathway and the inhibitory action of HG-9-91-01.
Upstream kinases such as Liver Kinase B1 (LKB1) activate SIKs, while Protein Kinase A (PKA) can inhibit their activity.[4] Activated SIKs phosphorylate downstream substrates, including CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs), leading to their sequestration in the cytoplasm and thereby altering gene expression.[9] HG-9-91-01 directly inhibits the catalytic activity of SIKs, preventing the phosphorylation of CRTCs and HDACs.
Experimental Protocols
The following are generalized protocols for biochemical kinase assays commonly used to determine the inhibitory activity of compounds like HG-9-91-01 against SIKs. Specific details may vary based on the commercial assay kit and laboratory equipment.
ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
ADP-Glo™ Kinase Assay Workflow.
Methodology:
-
Kinase Reaction: In a 96-well plate, combine the SIK enzyme, a suitable peptide substrate (e.g., AMARA peptide), ATP, and varying concentrations of the inhibitor (e.g., HG-9-91-01) in a kinase assay buffer.[10][11] The final DMSO concentration should typically not exceed 1%.[11] Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ADP to ATP Conversion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and, in a coupled reaction, generate a luminescent signal using luciferase. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This assay measures the binding of a fluorescently labeled tracer to the kinase and the displacement of this tracer by an inhibitor.
Workflow:
LanthaScreen® Kinase Binding Assay Workflow.
Methodology:
-
Assay Preparation: In a suitable microplate (e.g., white 384-well), add the test compound (inhibitor) at various concentrations.[12]
-
Reagent Addition: Add a mixture of the SIK kinase and a europium-labeled anti-tag antibody.[12] Subsequently, add an Alexa Fluor® 647-labeled kinase tracer.[12]
-
Incubation: Incubate the plate at room temperature for approximately 60 minutes to allow the binding reaction to reach equilibrium.[12]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® acceptor.
-
Data Analysis: Calculate the TR-FRET ratio. The signal will decrease as the inhibitor displaces the tracer from the kinase. Plot the TR-FRET ratio against the inhibitor concentration and fit the data to determine the IC50 value.
Radiometric Kinase Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Methodology:
-
Reaction Setup: Incubate the SIK enzyme with a specific substrate, cofactors, the test inhibitor, and radioisotope-labeled ATP.[13]
-
Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto filter paper that binds the substrate, followed by washing to remove unbound ATP.[13]
-
Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter.[13]
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Plot the measured radioactivity against the inhibitor concentration to calculate the IC50.
Conclusion
HG-9-91-01 is a potent pan-SIK inhibitor that serves as a valuable chemical probe for elucidating the roles of SIKs in cellular signaling. Its high potency against all three SIK isoforms makes it an effective tool for studying the collective function of this kinase subfamily. However, users should be mindful of its off-target activities against other kinases sharing a threonine gatekeeper residue and employ appropriate controls to ensure the specificity of their findings. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization of HG-9-91-01 and other SIK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 9. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. reactionbiology.com [reactionbiology.com]
Genetic Validation of SIKs-IN-1 Pharmacology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SIKs-IN-1, a novel Salt-Inducible Kinase (SIK) inhibitor, and its pharmacological validation. While direct genetic validation for this compound is not yet available in published literature, this document outlines the established methodologies using genetic models for other SIK inhibitors and presents a comparative framework for this compound against key alternatives.
Introduction to Salt-Inducible Kinases (SIKs) and this compound
Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family.[1] These kinases are crucial regulators of various physiological processes, including inflammation, metabolism, and oncogenesis.[1][2] SIKs exert their effects by phosphorylating and thereby regulating the activity of transcription factors and co-activators, such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[2]
This compound (also known as compound 8h) is a novel pyrimidine-5-carboxamide derivative designed as a SIK inhibitor with improved drug-like properties over earlier compounds like HG-9-91-01.[3] It has shown promise in preclinical models of inflammatory bowel disease (IBD).[3] The primary mechanism of action for SIK inhibitors involves binding to the ATP pocket of the kinases, which prevents the phosphorylation of downstream targets. This leads to the modulation of cytokine production, characteristically up-regulating the anti-inflammatory cytokine IL-10 and down-regulating pro-inflammatory cytokines such as IL-12 and TNF-α.[2][3]
The Role of Genetic Models in Validating SIK Inhibitor Pharmacology
To ensure that the pharmacological effects of a small molecule inhibitor are due to its intended on-target activity, genetic validation is the gold standard. This involves using model systems where the target protein is absent or rendered inactive. For SIK inhibitors, this is typically achieved through:
-
Knockout (KO) mice: Animals in which the gene for a specific SIK isoform (e.g., Sik1, Sik2, or Sik3) has been deleted.
-
Kinase-dead knock-in mice: These models express a mutant form of the SIK protein that is catalytically inactive. This approach has the advantage of preserving the protein's structural role while ablating its enzymatic function.
-
Conditional knockout mice: These models, often utilizing the Cre-loxP system, allow for the deletion of a SIK gene in specific tissues or at a particular time, providing more nuanced insights into the kinase's function.
-
RNA interference (siRNA): This technique can be used in cell culture to transiently reduce the expression of SIK isoforms and assess the impact on inhibitor efficacy.
A key principle of genetic validation is that if a pharmacological inhibitor is specific for its target, its effects should be mimicked by the genetic deletion or inactivation of that target. Conversely, the inhibitor should have no effect in cells or animals lacking the target.
Comparative Analysis of SIK Inhibitors
While direct genetic validation for this compound is pending, we can compare its reported in vitro and in vivo activity with other well-characterized SIK inhibitors for which genetic validation has been performed.
Table 1: In Vitro Potency of Selected SIK Inhibitors
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Key Characteristics |
| This compound (compound 8h) | 1.8 | 15.5 | 111 | Favorable activity and selectivity for SIK1/2, with excellent metabolic stability.[3] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | Potent pan-SIK inhibitor, but with poor pharmacokinetic properties.[4] Also inhibits other kinases with a threonine gatekeeper residue.[1] |
| YKL-05-099 | ~10 | ~40 | ~30 | Improved pharmacokinetic properties over HG-9-91-01.[5] |
Table 2: Effects of SIK Inhibitors and Genetic Models on Inflammatory Cytokines
| Condition | IL-10 Production | Pro-inflammatory Cytokine (TNF-α, IL-12) Production | Reference |
| This compound (in BMDMs) | Increased | Decreased | [3] |
| HG-9-91-01 (in BMDMs) | Increased | Decreased | [4] |
| YKL-05-099 (in vivo) | Increased | Decreased | [6] |
| Sik1/Sik2 kinase-dead knock-in (in BMDMs) | Increased | Decreased | [7] |
BMDM: Bone Marrow-Derived Macrophages
The data in Table 2 illustrates that the pharmacological inhibition of SIKs with various compounds, including this compound, phenocopies the effects of genetically inactivating SIK1 and SIK2 on cytokine production in macrophages. This provides strong, albeit indirect, evidence that this compound's anti-inflammatory effects are mediated through SIK inhibition.
Experimental Protocols
In Vitro SIK Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SIK isoforms.
-
Methodology: Recombinant human SIK1, SIK2, and SIK3 enzymes are used in a kinase activity assay. The assay buffer contains ATP and a suitable substrate peptide. The inhibitor is added at varying concentrations. The kinase reaction is initiated by the addition of the enzyme and incubated at 30°C. The amount of ADP produced, which is proportional to kinase activity, is quantified using a commercial kit such as ADP-Glo™ (Promega). Luminescence is measured, and IC50 values are calculated from the dose-response curves.
DSS-Induced Colitis Model in Mice
-
Objective: To evaluate the in vivo efficacy of SIK inhibitors in a model of inflammatory bowel disease.
-
Methodology: Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water (typically 2-5% w/v) for 5-7 days. The test compound (e.g., this compound) is administered daily via oral gavage or intraperitoneal injection. Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. At the end of the study, colons are collected for measurement of length, histological analysis of inflammation and tissue damage, and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., IL-10, IL-12) in the colon tissue.
Visualizing Pathways and Workflows
SIK Signaling Pathway
Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.
Genetic Validation Workflow
Caption: Logical workflow for validating a kinase inhibitor using genetic models.
Conclusion
This compound is a promising SIK inhibitor with a favorable preclinical profile for the treatment of inflammatory diseases. While its pharmacological effects on cytokine modulation are consistent with on-target SIK inhibition, direct validation using genetic models such as SIK knockout or kinase-dead mice has not been reported in the peer-reviewed literature. The established use of such models for validating other SIK inhibitors like YKL-05-099 provides a clear roadmap for the future characterization of this compound. Such studies will be crucial to definitively attribute its therapeutic effects to the inhibition of SIKs and to further elucidate the specific roles of SIK isoforms in its mechanism of action.
References
- 1. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of SIKs-IN-1
This document provides immediate safety and logistical information for the proper disposal of SIKs-IN-1, a pyrimidine-5-carboxamide derivative and Salt-inducible kinase (SIK) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Disclaimer: The information provided is based on the Safety Data Sheet (SDS) from MedchemExpress and general laboratory safety guidelines. Always consult the official SDS and your institution's specific waste disposal protocols before handling any chemical.
Safety and Disposal Parameters
While the Safety Data Sheet for this compound classifies it as a non-hazardous substance or mixture, it is imperative to handle all laboratory chemicals with appropriate caution.[1] The following table summarizes the recommended personal protective equipment (PPE) and disposal considerations.
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety glasses with side-shields or goggles.[2][3] | Protects eyes from any potential splashes or airborne particles during handling. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves.[2][3] | Prevents direct skin contact with the chemical powder. |
| Body Protection | Standard laboratory coat.[2][3] | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a respirator if handling large quantities or if dust is generated. | To prevent inhalation of airborne particles. |
| Disposal Considerations | ||
| Waste Classification | Non-hazardous chemical waste.[1] | As per the supplier's Safety Data Sheet. |
| Container Type | A clearly labeled, sealed container compatible with the waste. | Prevents accidental misuse and ensures proper identification for disposal. |
| Disposal Method | Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.[4][5][6] | Adherence to regulations ensures environmental safety and legal compliance. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as chemical waste. Deface the label before discarding the container. | Ensures that no residual chemical is left in the container before it is discarded. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of this compound powder and solutions.
1.0 Objective: To safely dispose of this compound in compliance with laboratory safety standards and environmental regulations.
2.0 Materials:
-
This compound waste (solid powder or solution)
-
Appropriate Personal Protective Equipment (see table above)
-
Designated and labeled non-hazardous chemical waste container
-
Spatula
-
Beaker
-
Suitable solvent (e.g., water, ethanol) for rinsing
-
Wash bottle
3.0 Procedure for Solid Waste (Unused or Contaminated this compound Powder):
-
Preparation: Ensure you are in a well-ventilated area, such as a fume hood, and are wearing the appropriate PPE.
-
Transfer: Carefully transfer the solid this compound waste into the designated non-hazardous chemical waste container using a clean spatula.
-
Decontamination of Tools: Rinse the spatula and any other contaminated tools with a suitable solvent. Collect the rinsate in a separate, labeled liquid waste container.
-
Container Sealing: Securely close the lid of the waste container.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.[5][6]
4.0 Procedure for Liquid Waste (Solutions containing this compound):
-
Preparation: Put on all required PPE.
-
Transfer: Pour the liquid waste containing this compound into a designated and labeled liquid chemical waste container.
-
Rinsing: Triple rinse the original container with a small amount of a suitable solvent. Add the rinsate to the liquid waste container to ensure all residual chemical is collected.
-
Container Sealing and Storage: Securely cap the liquid waste container and store it in the designated satellite accumulation area for pickup by EHS.
5.0 Disposal of Empty Containers:
-
Decontamination: After transferring the contents, triple rinse the empty this compound container with a suitable solvent.
-
Rinsate Collection: Collect all rinsate as chemical waste.
-
Label Removal: Completely deface or remove the original product label to prevent misuse.
-
Final Disposal: Dispose of the clean, empty container in the appropriate laboratory glassware or solid waste stream as per your institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
